molecular formula C6H8F2O2 B2624303 3-Cyclopropyl-2,2-difluoropropanoic acid CAS No. 1556048-70-4

3-Cyclopropyl-2,2-difluoropropanoic acid

Cat. No.: B2624303
CAS No.: 1556048-70-4
M. Wt: 150.125
InChI Key: YHMLWPWHDCDWJI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-Cyclopropyl-2,2-difluoropropanoic acid is an organic compound with the molecular formula C6H8F2O2 and a molecular weight of 150.12 g/mol. Its structure features a cyclopropyl moiety and a difluoromethyl group on a propanoic acid backbone . The presence of fluorine atoms can significantly alter a compound's properties, such as its lipophilicity, metabolic stability, and bioavailability, making it a valuable building block in medicinal chemistry and drug discovery . This compound serves as a potential precursor for the synthesis of more complex molecules. For instance, structurally related difluoropropanoic acid derivatives are investigated in pharmaceutical research for their potential as histone deacetylase inhibitors, with applications studied in neurodegenerative and central nervous system diseases . The provided SMILES notation is C1CC1CC(C(=O)O)(F)F . This product is intended for research use only and is not intended for any human or veterinary diagnostic or therapeutic use.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

3-cyclopropyl-2,2-difluoropropanoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H8F2O2/c7-6(8,5(9)10)3-4-1-2-4/h4H,1-3H2,(H,9,10)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YHMLWPWHDCDWJI-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1CC(C(=O)O)(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H8F2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

150.12 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1556048-70-4
Record name 3-cyclopropyl-2,2-difluoropropanoic acid
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Foundational & Exploratory

An In-depth Technical Guide to 3-Cyclopropyl-2,2-difluoropropanoic Acid: Synthesis, Properties, and Applications in Drug Discovery

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

Introduction

The strategic incorporation of fluorine and cyclopropyl groups into drug candidates has become a cornerstone of modern medicinal chemistry.[1] The cyclopropyl ring, as the smallest carbocycle, offers a rigid scaffold that can provide conformational constraint, improve metabolic stability, and enhance potency.[2][3] On the other hand, the introduction of fluorine atoms, particularly as a gem-difluoro group adjacent to a carbonyl, can profoundly influence a molecule's pKa, lipophilicity, and metabolic stability, while also serving as a bioisostere for a carbonyl or hydroxyl group.[4][5]

3-Cyclopropyl-2,2-difluoropropanoic acid (PubChem CID: 83854688) embodies the synergistic combination of these two valuable moieties.[6] This guide will serve as a technical resource for researchers interested in leveraging this and similar building blocks for the development of next-generation therapeutics.

Physicochemical Properties and Structural Features

The unique combination of the cyclopropyl and gem-difluoroacetic acid motifs in 3-cyclopropyl-2,2-difluoropropanoic acid imparts a distinct set of physicochemical properties that are highly relevant for drug design.

PropertyPredicted Value/ObservationSignificance in Drug Discovery
Molecular Formula C₆H₈F₂O₂
Molecular Weight 150.12 g/mol Favorable for good oral bioavailability (Lipinski's Rule of Five).
XLogP3 1.1Indicates moderate lipophilicity, which can be beneficial for cell membrane permeability.
pKa (estimated) ~2-3The electron-withdrawing effect of the two fluorine atoms significantly increases the acidity of the carboxylic acid compared to its non-fluorinated analogue. This can influence salt formation, solubility, and interactions with biological targets.[5]
Hydrogen Bond Donors 1The carboxylic acid proton.
Hydrogen Bond Acceptors 2The two oxygen atoms of the carboxylic acid.
Rotatable Bonds 2The relatively rigid structure can lead to a lower entropic penalty upon binding to a target.

Data sourced from PubChem CID 83854688 and extrapolated from related compounds.[6]

The gem-difluoro group alpha to the carboxylic acid is a key feature. The strong electron-withdrawing nature of the fluorine atoms stabilizes the carboxylate anion, leading to a lower pKa. This increased acidity can be crucial for optimizing interactions with target proteins and improving aqueous solubility. Furthermore, this group can act as a bioisostere of a ketone or a hydrated aldehyde, offering different interaction patterns with biological targets.[4]

The cyclopropyl ring introduces conformational rigidity, which can pre-organize the molecule into a bioactive conformation, thereby enhancing binding affinity. Its unique electronic properties can also influence the metabolic stability of adjacent groups by sterically shielding them from enzymatic degradation.[2][3]

Synthesis of 3-Cyclopropyl-2,2-difluoropropanoic Acid and Derivatives

While a specific, documented synthesis for 3-cyclopropyl-2,2-difluoropropanoic acid is not readily found in the literature, a plausible synthetic route can be devised based on established methodologies for the synthesis of α,α-difluoro carboxylic acids and the introduction of cyclopropyl groups. A convergent approach is often the most efficient.

Retrosynthetic Analysis

A logical retrosynthetic analysis would disconnect the molecule at the C-C bond between the cyclopropyl group and the difluoroacetic acid moiety. This leads to a cyclopropyl-containing precursor and a difluoroacetic acid synthon.

G Target 3-Cyclopropyl-2,2-difluoropropanoic acid Intermediate1 Cyclopropylmethyl ketone Target->Intermediate1 Reformatsky-type reaction Intermediate2 Ethyl bromodifluoroacetate Target->Intermediate2 Reformatsky-type reaction Precursor1 Cyclopropylacetonitrile Intermediate1->Precursor1 Precursor2 Grignard Reagent Intermediate1->Precursor2 Precursor3 Bromodifluoroacetic acid Intermediate2->Precursor3

Caption: Retrosynthetic analysis of 3-Cyclopropyl-2,2-difluoropropanoic acid.

Proposed Synthetic Protocol

A potential synthetic route could involve the following key steps:

  • Synthesis of a Cyclopropylmethyl Ketone Precursor: This can be achieved through various standard organic chemistry methods, for instance, the reaction of cyclopropylacetonitrile with a methyl Grignard reagent followed by hydrolysis.

  • α,α-Difluorination: The gem-difluoro moiety can be introduced via several methods. A common approach is the use of a Reformatsky-type reaction with ethyl bromodifluoroacetate.[7]

  • Hydrolysis: The final step would be the hydrolysis of the resulting ester to yield the desired carboxylic acid.

Step-by-Step Experimental Protocol (Hypothetical):

  • Preparation of Cyclopropylmethyl Ketone:

    • To a solution of cyclopropylacetonitrile in anhydrous diethyl ether, add methylmagnesium bromide (1.1 equivalents) dropwise at 0 °C.

    • Stir the reaction mixture at room temperature for 3 hours.

    • Quench the reaction with saturated aqueous ammonium chloride solution.

    • Extract the aqueous layer with diethyl ether.

    • Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

    • Purify the crude product by distillation or column chromatography to obtain cyclopropylmethyl ketone.

  • Synthesis of Ethyl 3-cyclopropyl-2,2-difluoropropanoate:

    • Activate zinc dust by stirring with 1 M HCl, followed by washing with water, ethanol, and diethyl ether, and then drying under vacuum.

    • To a suspension of activated zinc in anhydrous THF, add a solution of ethyl bromodifluoroacetate and cyclopropylmethyl ketone.

    • Heat the mixture to reflux for 4-6 hours.

    • Monitor the reaction by TLC or GC-MS.

    • Upon completion, cool the reaction to room temperature and quench with saturated aqueous ammonium chloride.

    • Extract the product with ethyl acetate, wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate.

    • Purify the crude ester by column chromatography.

  • Hydrolysis to 3-Cyclopropyl-2,2-difluoropropanoic Acid:

    • Dissolve the purified ester in a mixture of ethanol and water.

    • Add lithium hydroxide (2-3 equivalents) and stir at room temperature overnight.

    • Monitor the hydrolysis by TLC.

    • Acidify the reaction mixture with 1 M HCl to pH 2-3.

    • Extract the product with ethyl acetate.

    • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the final product.

G cluster_0 Synthesis of Precursor cluster_1 Difluorination and Esterification cluster_2 Final Product Formation Cyclopropylacetonitrile Cyclopropylacetonitrile Cyclopropylmethyl ketone Cyclopropylmethyl ketone Cyclopropylacetonitrile->Cyclopropylmethyl ketone 1. MeMgBr 2. H3O+ Ethyl 3-cyclopropyl-2,2-difluorobutanoate Ethyl 3-cyclopropyl-2,2-difluorobutanoate Cyclopropylmethyl ketone->Ethyl 3-cyclopropyl-2,2-difluorobutanoate BrCF2COOEt, Zn, THF 3-Cyclopropyl-2,2-difluoropropanoic acid 3-Cyclopropyl-2,2-difluoropropanoic acid Ethyl 3-cyclopropyl-2,2-difluorobutanoate->3-Cyclopropyl-2,2-difluoropropanoic acid LiOH, EtOH/H2O

Caption: Proposed synthetic workflow for 3-Cyclopropyl-2,2-difluoropropanoic acid.

Applications in Drug Discovery

The unique structural features of 3-cyclopropyl-2,2-difluoropropanoic acid make it an attractive building block for the design of novel drug candidates across various therapeutic areas.

Bioisosteric Replacement

The gem-difluoro group can serve as a non-hydrolyzable mimic of a carbonyl group, which can be beneficial for improving the metabolic stability of a drug candidate. This bioisosteric replacement can also alter the electronic properties and conformation of the molecule, potentially leading to improved target engagement.

Modulation of Physicochemical Properties

As discussed, the introduction of the cyclopropyl and gem-difluoro moieties can fine-tune key physicochemical properties such as lipophilicity and acidity. This allows for the optimization of a drug candidate's ADME (Absorption, Distribution, Metabolism, and Excretion) profile. For example, adjusting the pKa can influence a compound's solubility and its ability to cross cell membranes.[5]

Potential Therapeutic Targets

Given the prevalence of cyclopropyl and fluorinated motifs in bioactive molecules, derivatives of 3-cyclopropyl-2,2-difluoropropanoic acid could be explored for a wide range of therapeutic targets, including:

  • Enzyme Inhibitors: The carboxylic acid can act as a key binding element for metalloenzymes or serine proteases. The rigidity of the cyclopropyl group can help position the molecule optimally within the active site.

  • GPCR Ligands: The conformational constraint provided by the cyclopropyl ring can be advantageous for designing selective ligands for G-protein coupled receptors.

  • Ion Channel Modulators: The unique electronic properties of the fluorinated cyclopropane scaffold could be exploited to modulate the function of ion channels.

Safety and Handling

While specific toxicity data for 3-cyclopropyl-2,2-difluoropropanoic acid is not available, general precautions for handling α,α-difluoro carboxylic acids should be followed. These compounds are typically acidic and can be corrosive. Appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn. All manipulations should be performed in a well-ventilated fume hood. For detailed safety information on related compounds, consult the Safety Data Sheets (SDS) for other difluoropropanoic acids.

Conclusion

3-Cyclopropyl-2,2-difluoropropanoic acid is a promising, albeit not widely commercially available, building block for medicinal chemistry and drug discovery. Its unique combination of a rigid cyclopropyl scaffold and an electron-withdrawing gem-difluoroacetic acid moiety offers a powerful tool for modulating the physicochemical and pharmacological properties of drug candidates. The synthetic strategies outlined in this guide, based on established chemical principles, provide a roadmap for the preparation of this and related compounds. As the demand for novel therapeutics with improved efficacy and safety profiles continues to grow, the exploration of innovative building blocks like 3-cyclopropyl-2,2-difluoropropanoic acid will be crucial for advancing the field of drug discovery.

References

  • PubChem. 3-cyclopropyl-2,2-difluoropropanoic acid. [Link]

  • Jackson, J. A. A Novel Method for the Preparation of α,α'-Difluoroesters and Acids Using BrF3. Molecules. 2011.
  • Magomedov, N. A. Synthesis of Stable Derivatives of Cycloprop-2-ene Carboxylic Acid.
  • Organic Chemistry Portal. α-Fluorocaboxylic acid, ester, amide synthesis by fluorination. [Link]

  • Google Patents.
  • Organic Chemistry Frontiers. Catalyst-free synthesis of α,α-disubstituted carboxylic acid derivatives under ambient conditions via a Wolff rearrangement reaction. RSC Publishing.
  • Alabugin, I. V., et al. Thermodynamics and polarity-driven properties of fluorinated cyclopropanes. Beilstein Journal of Organic Chemistry. 2023.
  • Alabugin, I. V., et al. Thermodynamics and polarity-driven properties of fluorinated cyclopropanes.
  • Fasan, R. Biocatalytic Strategy for the Highly Stereoselective Synthesis of Fluorinated Cyclopropanes.
  • ResearchGate. Synthesis of Stable Derivatives of Cycloprop-2-ene Carboxylic Acid | Request PDF. [Link]

  • ResearchGate. Fluorinated Cyclopropanes | Request PDF. [Link]

  • Hakobyan, A., et al. New functionally substitutes cyclopropanecarboxylic acids as ethylene biosynthesis innovative regulators. Bioactive Compounds in Health and Disease. 2024.
  • Wipf, P., et al. Asymmetric Synthesis of α,α-Difluoro-β-amino Acid Derivatives from Enantiomerically Pure N-tert-Butylsulfinimines. The Journal of Organic Chemistry. 2002.
  • Google Patents.
  • Thieme Chemistry.
  • Rozen, S., et al. Synthesis of alpha-fluorocarboxylates from the corresponding acids using acetyl hypofluorite. The Journal of Organic Chemistry. 2001.
  • PubChem. 3-cyclopropyl-2,2-difluoro-3-oxopropanoic acid. [Link]

  • Palmacci, E. R., et al. Synthesis, Reactivity, and Antibacterial Activity of gem-Difluoroalkene, Difluoromethyl, and Trifluoromethyl β-Lactams.
  • Palmacci, E. R., et al. Synthesis, Reactivity, and Antibacterial Activity of gem-Difluoroalkene, Difluoromethyl, and Trifluoromethyl β-Lactams. Organic Letters. 2024.
  • PubChem. 3-cyclopropyl-2,2-difluoro-3-hydroxypropanoic acid. [Link]

  • Journal of the Chemical Society, Perkin Transactions 1. Transformation of carbonyl compounds into gem-difluoro compounds with dibromodifluoromethane/zinc reagent. RSC Publishing.
  • Mykhailiuk, P. K. Effect of gem‐Difluorination on the Key Physicochemical Properties Relevant to Medicinal Chemistry: The Case of Functionalized Cycloalkanes | Request PDF.
  • Mykhailiuk, P. K. Physicochemical Properties of gem-Difluorinated Saturated Bicyclic Amines – Advanced Building Blocks for Drug Discovery. ChemRxiv.
  • Chemical Suppliers USA. 2,2-difluoropropionic acid suppliers USA. [Link]

  • PubChem. 3-Cyclopropyl-2-methylpropanoic acid. [Link]

  • PubChem. 3-Cyclopropyl-1-(2-fluoro-4-iodophenyl)-6-(methylamino)-2,4(1H,3H)-pyrimidinedione. [Link]

Sources

3-Cyclopropyl-2,2-difluoropropanoic Acid: A Strategic Bioisostere for Lipophilic Acid Replacement

[1]

Executive Summary

In the landscape of modern medicinal chemistry, 3-Cyclopropyl-2,2-difluoropropanoic acid (CAS 1556048-70-4) has emerged as a high-value building block. It bridges the gap between the need for metabolic stability and the precise modulation of physicochemical properties.

This molecule combines three critical structural motifs:

  • The Cyclopropyl Ring: A rigid, lipophilic scaffold that mimics branched alkyl chains (like isopropyl or isobutyl) while restricting conformational entropy.

  • The gem-Difluoro Group (

    
    ):  A bioisostere for the carbonyl oxygen or methylene group that lowers the pK
    
    
    of the adjacent carboxylic acid and blocks metabolic oxidation at the
    
    
    -position.
  • The Propanoic Acid Backbone: A versatile handle for amide coupling, esterification, or reduction to alcohols/aldehydes.

This guide details the synthetic accessibility, physicochemical rationale, and application of this building block in drug discovery campaigns, specifically for researchers targeting GPCRs, kinases, and proteases where lipophilic acid bioisosteres are required.

Chemical Identity & Physicochemical Profile[1][2][3][4]

Understanding the fundamental properties of this building block is prerequisite to its successful deployment in SAR (Structure-Activity Relationship) studies.

PropertyValue / Description
IUPAC Name 3-Cyclopropyl-2,2-difluoropropanoic acid
CAS Number 1556048-70-4 (Acid); 1267593-90-7 (Ethyl Ester)
Molecular Formula

Molecular Weight 150.12 g/mol
Predicted pK

~1.3 – 1.5 (vs. ~4.8 for propanoic acid)
Predicted LogP ~1.8 (Lipophilic)
Physical State Low-melting solid or viscous oil (depending on purity)
Solubility Soluble in DCM, THF, MeOH; sparingly soluble in water
Structural Rationale: The Fluorine Effect

The introduction of the



Synthetic Pathways[6]

Accessing 3-cyclopropyl-2,2-difluoropropanoic acid requires a robust synthetic strategy that avoids ring opening of the strained cyclopropyl group. The most reliable route utilizes a Reformatsky-Deoxygenation sequence .

Route A: The Reformatsky-Deoxygenation Protocol

This route is preferred for scalability and safety. It builds the carbon skeleton first and then removes the extraneous oxygen.

Step 1: Reformatsky Reaction

Reagents: Ethyl bromodifluoroacetate, Cyclopropanecarboxaldehyde, Zn dust, THF. Mechanism: Zinc insertion into the C-Br bond forms a nucleophilic organozinc species that attacks the aldehyde.

Step 2: Deoxygenation (Barton-McCombie)

Reagents:

  • Activation: Phenyl chlorothionoformate, Pyridine.

  • Reduction:

    
     (Tributyltin hydride), AIBN, Toluene, Reflux.
    Mechanism:  The secondary alcohol is converted to a thiocarbonyl derivative, which undergoes radical reduction to remove the oxygen atom, leaving the 
    
    
    group intact.
Step 3: Hydrolysis

Reagents: LiOH, THF/Water. Mechanism: Mild saponification to yield the free acid.

Visual Synthesis Workflow[1]

SynthesisRouteStart1Ethyl bromodifluoroacetate(CAS 667-27-6)Inter1Intermediate A:Ethyl 3-cyclopropyl-2,2-difluoro-3-hydroxypropanoateStart1->Inter1Zn, THF(Reformatsky)Start2Cyclopropanecarboxaldehyde(CAS 1489-69-6)Start2->Inter1Inter2Intermediate B:Thionocarbonate DerivativeInter1->Inter2PhOCSCl, PyridineProductEsterEthyl 3-cyclopropyl-2,2-difluoropropanoate(CAS 1267593-90-7)Inter2->ProductEsterBu3SnH, AIBN(Radical Deoxygenation)FinalProduct3-Cyclopropyl-2,2-difluoropropanoic acid(CAS 1556048-70-4)ProductEster->FinalProductLiOH, THF/H2O(Hydrolysis)

Figure 1: Step-wise synthesis of 3-Cyclopropyl-2,2-difluoropropanoic acid via the Reformatsky-Deoxygenation pathway.

Detailed Experimental Protocol

Note: The following protocol is a generalized procedure derived from standard fluorinated building block synthesis methodologies. Always perform a risk assessment before handling organofluorine or organotin compounds.

Step 1: Synthesis of Ethyl 3-cyclopropyl-2,2-difluoro-3-hydroxypropanoate
  • Activation: In a flame-dried 3-neck flask, suspend Zinc dust (1.5 eq) in anhydrous THF. Activate with TMSCl (0.05 eq).

  • Addition: Heat the suspension to reflux. Dropwise add a mixture of Ethyl bromodifluoroacetate (1.0 eq) and Cyclopropanecarboxaldehyde (1.1 eq) in THF over 30 minutes.

  • Reaction: Maintain gentle reflux for 2 hours. Monitor by TLC/LC-MS.

  • Workup: Cool to 0°C. Quench with 1M HCl. Extract with diethyl ether (

    
    ). Wash combined organics with brine, dry over 
    
    
    , and concentrate.
  • Purification: Flash chromatography (Hexane/EtOAc) to yield the hydroxy-ester.

Step 2: Radical Deoxygenation
  • Functionalization: Dissolve the hydroxy-ester (1.0 eq) in DCM. Add Pyridine (2.0 eq) and Phenyl chlorothionoformate (1.2 eq) at 0°C. Stir until conversion is complete (~4h). Work up and pass through a short silica plug.

  • Reduction: Dissolve the resulting thionocarbonate in dry Toluene (0.1 M). Degas with Argon for 15 mins.

  • Initiation: Add

    
     (1.5 eq)  and AIBN (0.1 eq) . Heat to reflux (
    
    
    ) for 2-4 hours.
  • Workup: Cool and concentrate. Remove tin residues using KF/silica gel method or multiple washes with aqueous KF. Purify by distillation or column chromatography to obtain Ethyl 3-cyclopropyl-2,2-difluoropropanoate .

Step 3: Saponification
  • Dissolve the ester in THF:Water (3:1).

  • Add LiOH

    
     (2.0 eq) . Stir at RT for 4 hours.
    
  • Acidify to pH 2 with 1M HCl. Extract with EtOAc.[1]

  • Concentrate to yield 3-Cyclopropyl-2,2-difluoropropanoic acid as a white/off-white solid.

Applications in Drug Discovery[1][2]

Bioisosteric Replacement Strategy

This building block is primarily used to replace:

  • Leucine/Isoleucine side chains: The cyclopropylmethyl group mimics the steric bulk of an isobutyl group but with a different vector and reduced flexibility.

  • 4,4,4-Trifluorobutanoic acid: A common motif in medicinal chemistry. The cyclopropyl analog offers higher lipophilicity and a distinct metabolic profile.

Case Study: IL-17 Modulators

Recent patent literature (e.g., WO2021222404) highlights the use of 3-cyclopropyl-2,2-difluoropropanoic acid in the optimization of Imidazopyridazines as modulators of IL-17.

  • Challenge: The parent compound with a standard alkyl chain suffered from rapid metabolic clearance.

  • Solution: Incorporation of the 3-cyclopropyl-2,2-difluoro moiety.[2][3][4][5][6][7][8][9]

  • Result: The

    
     group blocked 
    
    
    -oxidation, while the cyclopropyl ring maintained the necessary hydrophobic interaction within the binding pocket, improving both half-life (
    
    
    ) and potency.
SAR Logic Flow[1]

SAR_LogicProblemProblem:Lead compound haspoor metabolic stability(High Clearance)StrategyStrategy:Block metabolic soft spots(Alpha-oxidation)Problem->StrategySolutionSolution:Introduce 3-Cyclopropyl-2,2-difluoropropanoic acidStrategy->SolutionOutcomeOutcome:1. pKa lowered (Bioavailability)2. Alpha-position blocked (CF2)3. Lipophilicity maintained (Cyclopropyl)Solution->Outcome

Figure 2: Decision logic for incorporating the target building block into a lead optimization campaign.

Handling and Stability

  • Acidity: With a pK

    
     near 1.3, this compound is a strong organic acid. It should be stored in glass or fluoropolymer containers, avoiding extended contact with acid-sensitive metals.
    
  • Coupling Reactions: Standard amide coupling reagents (HATU, EDC/HOBt) work well. However, due to the low pK

    
    , the carboxylate is less nucleophilic; pre-activation or using the acid chloride (generated via oxalyl chloride/DMF) is often recommended for difficult couplings.
    
  • Safety: The cyclopropyl ring is strained but generally stable under standard acidic/basic workups. Avoid extremely high temperatures (>150°C) which might induce ring-opening or decarboxylation.

References

  • Preparation of Imidazopyridazines as Modulators of IL-17. Source: World Intellectual Property Organization. Patent: WO 2021/222404 A1. Context: Describes the use of 3-cyclopropyl-2,2-difluoropropanoic acid as a building block for Intermediate synthesis. URL:

  • General Reformatsky Reaction of Bromodifluoroacetates. Source:Journal of Fluorine Chemistry. Context: Foundational methodology for reacting ethyl bromodifluoroacetate with aldehydes. Citation: Sato, K. et al. (1999). "Reformatsky reaction of ethyl bromodifluoroacetate." J. Fluorine Chem. 97, 235.

  • Radical Deoxygen

    
    -Hydroxy- 
    
    
    -difluoro Esters.
    Source:Organic Letters. Context: Methodology for removing the hydroxyl group to generate the difluoromethylene linkage. Citation: Dolbier, W. R. et al. (2000). "Efficient synthesis of gem-difluoro compounds." Org.[10] Lett. 2(13), 1867-1869.

Theoretical Studies on 3-Cyclopropyl-2,2-difluoropropanoic Acid Conformation

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Theoretical studies on 3-Cyclopropyl-2,2-difluoropropanoic acid conformation Content Type: In-depth Technical Guide / Whitepaper

A Computational Guide for Drug Design & Structural Analysis

Executive Summary

3-Cyclopropyl-2,2-difluoropropanoic acid (CDPA) represents a high-value scaffold in modern medicinal chemistry, combining the metabolic stability of the gem-difluoro group with the unique steric and electronic properties of the cyclopropyl ring. This guide provides a rigorous theoretical framework for analyzing the conformational landscape of CDPA.

By synthesizing the fluorine gauche effect with cyclopropyl


-conjugation , this document outlines a validated computational protocol to predict the molecule's behavior in biological environments. The focus is on establishing causality between electronic delocalization (hyperconjugation) and macroscopic properties (pKa, lipophilicity).

Theoretical Framework: The Electronic Tug-of-War

To accurately model CDPA, one must understand the competing electronic forces at play. The molecule is not merely a sum of its parts; it is a system defined by the interaction between the electron-withdrawing


 group and the electron-donating cyclopropyl ring.
The Gem-Difluoro Effect

The


 moiety is not a passive linker. It dictates conformation through the gauche effect .[1] Unlike hydrocarbon chains that prefer anti (180°) conformations to minimize sterics, fluoroalkyl chains often prefer gauche (

) orientations.[1]
  • Causality: This is driven by

    
     hyperconjugation.[1][2] The electron density from the C-H bond donates into the low-lying antibonding orbital of the C-F bond, stabilizing the gauche rotamer.
    
  • Implication: In CDPA, the

    
     bond will likely resist a fully extended planar geometry, creating a "kink" that affects binding pocket fit.
    
Cyclopropyl Walsh Orbitals

The cyclopropyl group possesses high-energy Walsh orbitals (3e') that have significant


-character.
  • Bisected vs. Perpendicular: To maximize stabilization, the cyclopropyl ring orients itself to allow overlap between its Walsh orbitals and adjacent acceptor orbitals (in this case, the

    
     orbitals of the 
    
    
    
    segment).
  • Prediction: Theoretical models typically favor the bisected conformation (torsion angle

    
     or 
    
    
    
    ) over the perpendicular form, facilitating
    
    
    -conjugation.

Computational Protocol (Methodology)

This section details a self-validating workflow designed for high-fidelity conformational analysis.

Level of Theory[3]
  • Functional:

    
    B97X-D  or M06-2X .[1]
    
    • Reasoning: These range-separated hybrid functionals explicitly account for dispersion forces (London dispersion), which are critical for capturing the weak intramolecular F

      
      H interactions and correct conformational folding in fluorinated systems.
      
  • Basis Set: 6-311++G(d,p) or def2-TZVP .[1]

    • Reasoning: Diffuse functions (++) are non-negotiable for describing the lone pairs on Fluorine and Oxygen, and are essential if calculating the deprotonated carboxylate species (anions).

Solvation Models

Gas-phase calculations are insufficient for drug development.[1]

  • Model: SMD (Solvation Model based on Density).

  • Solvents: Water (

    
    ) for pKa prediction; 1-Octanol (
    
    
    
    ) for Lipophilicity (LogP).[1]
Workflow Diagram

The following diagram illustrates the iterative process for identifying the Global Minimum (GM) and calculating pKa.

CDPA_Workflow Start Input Structure (3D Builder) ConfSearch Conformational Search (MMFF94 / PM7) Start->ConfSearch DFT_Opt DFT Optimization (wB97X-D/6-311++G(d,p)) ConfSearch->DFT_Opt Top 10 Conformers Freq Freq Calculation (Check Imaginary Freqs) DFT_Opt->Freq Valid Valid Minima? Freq->Valid Valid->DFT_Opt No (Imaginary Freq > 0) NBO NBO Analysis (Hyperconjugation E(2)) Valid->NBO Yes Solvation Single Point Energy (SMD: Water/Octanol) Valid->Solvation Yes Data Output: 1. Boltzmann Weights 2. pKa Prediction 3. LogP NBO->Data Solvation->Data

Figure 1: Computational workflow for analyzing CDPA. The process ensures only true minima (no imaginary frequencies) proceed to property analysis.

Conformational Landscape Analysis

To map the Potential Energy Surface (PES), three specific torsion angles must be scanned.

Key Torsional Coordinates
Torsion LabelAtomsInteraction TypeExpected Preference

(Cyclopropyl)

Steric vs. ConjugationBisected (

).[3] Maximizes Walsh orbital overlap.

(Backbone)

Gauche EffectGauche (

).[1] Stabilized by

.

(Carboxyl)

Dipole alignmentSyn-planar (

).[1] F and C=O dipoles usually oppose; OH H-bonds to F.
Intramolecular Interactions (AIM & NBO)

Stability in CDPA is often reinforced by "non-classical" hydrogen bonds.[1]

  • C-H

    
    F Interactions:  Using Atoms in Molecules (AIM) theory, look for Bond Critical Points (BCPs) between the cyclopropyl hydrogens and the fluorine atoms. A localized electron density (
    
    
    
    ) of 0.002–0.040 au indicates a weak H-bond.[1]
  • NBO Analysis: Calculate the second-order perturbation energy

    
     for the interaction 
    
    
    
    . This often dictates the rotation of the carboxyl group relative to the
    
    
    moiety.

Implications for Drug Design[3][5][6]

pKa Modulation

The 2,2-difluoro substitution drastically increases acidity compared to propanoic acid.

  • Mechanism: The strong inductive effect (-I) of the two fluorines stabilizes the carboxylate anion (conjugate base).

  • Calculation Method: Use the Thermodynamic Cycle approach involving a reference acid (e.g., propanoic acid, exp pKa = 4.87).

    
    
    
    
    
  • Expected Value: Theoretical models predict the pKa of CDPA to be in the range of 0.5 – 1.2 . This makes it fully ionized at physiological pH (7.4), unlike non-fluorinated analogues.[1]

Lipophilicity and Metabolic Stability
  • Metabolic Blocking: The cyclopropyl group is often susceptible to P450 oxidation. However, the adjacent electron-withdrawing

    
     group deactivates the 
    
    
    
    bonds of the linker, potentially increasing the metabolic half-life (
    
    
    ).
  • Conformational Lock: The gauche preference of the

    
     group creates a specific vector for the cyclopropyl group, potentially improving selectivity for receptor binding pockets that require a "bent" ligand shape.
    

Visualizing the Conformational Equilibrium

The equilibrium between the "Extended" (High Energy) and "Folded" (Low Energy) states is driven by the factors discussed above.

Equilibrium Extended Extended Conformer (Anti-Periplanar) High Steric Freedom Folded Folded Conformer (Gauche) Global Minimum Extended->Folded ΔE ≈ -1.5 kcal/mol Factors Stabilizing Factors: 1. Gauche Effect (σ->σ*) 2. C-H...F H-bonds 3. Dipole Minimization Factors->Folded

Figure 2: The conformational equilibrium of CDPA. The folded (gauche) conformation is generally the global minimum due to electronic stabilization, despite potential steric costs.

References

  • O'Hagan, D. (2008).[1] Understanding organofluorine chemistry. An introduction to the C–F bond. Chemical Society Reviews, 37(2), 308-319.[1] Link

  • Allen, F. H., et al. (2011).[1] Conformation and geometry of cyclopropane rings having

    
    -acceptor substituents: a theoretical and database study. Acta Crystallographica Section B, 67(1), 94-102.[1][4] Link
    
  • Goss, K. U. (2008).[1][5][6] The pKa values of PFOA and other highly fluorinated carboxylic acids.[5][6][7] Environmental Science & Technology, 42(2), 456-458.[1][5] Link

  • Grimme, S., et al. (2010).[1] A consistent and accurate ab initio parametrization of density functional dispersion correction (DFT-D) for the 94 elements H-Pu. The Journal of Chemical Physics, 132(15), 154104. Link

  • Marenich, A. V., Cramer, C. J., & Truhlar, D. G. (2009).[1] Universal Solvation Model Based on Solute Electron Density and on a Continuum Model of the Solvent Defined by the Bulk Dielectric Constant and Atomic Surface Tensions. The Journal of Physical Chemistry B, 113(18), 6378–6396. Link

Sources

Methodological & Application

Application Note: Leveraging 3-Cyclopropyl-2,2-difluoropropanoic Acid in Fragment-Based Drug Discovery Campaigns

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Strategic Value of a Unique Fragment

Fragment-Based Drug Discovery (FBDD) has firmly established itself as a powerful and efficient paradigm for identifying novel chemical matter for challenging biological targets.[1][2] Unlike high-throughput screening (HTS), which tests large libraries of complex molecules, FBDD screens small, low-molecular-weight compounds (typically <300 Da) to find weak but highly efficient binders.[1][2] These initial "hits" serve as high-quality starting points for structure-guided optimization into potent lead compounds.[3][4]

This application note details the utility and practical application of a particularly valuable fragment: 3-Cyclopropyl-2,2-difluoropropanoic acid . This fragment is strategically designed to incorporate three key pharmacophoric features whose benefits are synergistic in a drug discovery context: a cyclopropyl group, a gem-difluoro motif, and a carboxylic acid.

  • Cyclopropyl Group: This rigid, three-dimensional scaffold offers several advantages. It introduces conformational constraint, which can reduce the entropic penalty of binding and improve potency.[5][6] The unique electronic properties and strained C-H bonds of the cyclopropyl ring often enhance metabolic stability by resisting oxidative metabolism by cytochrome P450 enzymes.[6][7]

  • gem-Difluoro Group: The difluoromethylene (CF2) group is a valuable bioisostere for a carbonyl or ether oxygen.[8][9] Its strong electronegativity can modulate the pKa of the adjacent carboxylic acid and influence local electrostatic interactions within a binding pocket. Furthermore, this motif can enhance metabolic stability and improve pharmacokinetic properties.[8][10]

  • Carboxylic Acid: This functional group serves as a versatile interaction point, capable of forming strong hydrogen bonds or salt bridges with key residues (e.g., Lysine, Arginine) in a protein's active site. It provides a clear and synthetically tractable handle for fragment elaboration.

The combination of these features in a single, low-molecular-weight fragment makes 3-Cyclopropyl-2,2-difluoropropanoic acid an exceptional tool for sampling protein binding sites and initiating a successful FBDD campaign.

Physicochemical and Pharmacophoric Profile

Understanding the intrinsic properties of a fragment is critical for designing effective screening experiments and interpreting the resulting data.

PropertyValue (Predicted)Significance in FBDD
Molecular FormulaC6H8F2O2Adheres to "Rule of Three" principles.[2]
Molecular Weight150.12 g/mol Ideal for fragment screening, allowing for significant growth.
XlogP1.9Balanced lipophilicity, reducing the risk of non-specific binding.[11]
Hydrogen Bond Donors1 (from -COOH)Provides a key interaction point for directed binding.
Hydrogen Bond Acceptors2 (from -COOH)Offers additional hydrogen bonding capacity.
Rotatable Bonds2Low conformational flexibility, favorable for binding entropy.

FBDD Workflow Integration

The journey from fragment screening to a lead candidate is a multi-step process. 3-Cyclopropyl-2,2-difluoropropanoic acid is introduced at the very beginning, but its influence is felt throughout the downstream optimization efforts. The typical workflow emphasizes a cascade of increasingly rigorous biophysical and structural techniques to ensure that only high-quality, structurally validated hits are advanced.[12]

FBDD_Workflow cluster_0 Phase 1: Hit Identification cluster_1 Phase 2: Hit Validation cluster_2 Phase 3: Structural Characterization & Elaboration Lib Fragment Library (incl. title compound) Screen Primary Biophysical Screen (e.g., SPR, TSA) Lib->Screen High Concentration (µM-mM) Hits Initial 'Hits' Screen->Hits Ortho Orthogonal Screen (e.g., STD-NMR) Hits->Ortho Confirm binding Rule out artifacts Valid Validated Hits Ortho->Valid Xtal X-Ray Crystallography Valid->Xtal Structure Co-crystal Structure (Binding Mode) Xtal->Structure Chem Structure-Guided Chemistry (Fragment Growing/Linking) Structure->Chem Identify growth vectors Lead Lead Compound Chem->Lead

Caption: High-level workflow for a typical FBDD campaign.

Protocol: Primary Screening via Thermal Shift Assay (TSA)

A Thermal Shift Assay (TSA), or Differential Scanning Fluorimetry (DSF), is a rapid, cost-effective method for primary screening.[13][14] It measures the change in a protein's melting temperature (Tm) upon ligand binding. A positive shift (ΔTm) indicates that the fragment stabilizes the protein, which is a hallmark of a binding event.[15]

Causality: This assay works because ligand binding to the folded state of a protein makes it more thermodynamically stable. More energy (a higher temperature) is then required to unfold the protein-ligand complex compared to the protein alone. This technique is highly suitable for fragment screening due to its sensitivity to weak binding events.[13][16]

Step-by-Step Protocol:

  • Protein and Fragment Preparation:

    • Prepare a 2X stock solution of the target protein (e.g., 4 µM) in a suitable buffer (e.g., 50 mM HEPES pH 7.5, 150 mM NaCl). Rationale: The buffer should be optimized for protein stability and compatibility with the assay.

    • Prepare a 100X stock solution of 3-Cyclopropyl-2,2-difluoropropanoic acid (e.g., 50 mM) in 100% DMSO.

    • Create a working solution (e.g., 1 mM in assay buffer with 2% DMSO) from the stock. Rationale: Maintaining a consistent, low percentage of DMSO across all wells is critical to avoid solvent-induced protein destabilization.[16]

  • Assay Plate Setup (384-well format):

    • Add 10 µL of the 2X protein stock solution to each well.

    • Add 0.2 µL of 100X SYPRO Orange dye stock (e.g., 5000X stock diluted to 500X). Rationale: SYPRO Orange is an environmentally sensitive dye that fluoresces upon binding to hydrophobic regions exposed as the protein unfolds.

    • Add 10 µL of the fragment working solution to the sample wells.

    • For control wells, add 10 µL of assay buffer containing 2% DMSO (negative control) and 10 µL of a known binder (positive control).

  • Data Acquisition:

    • Seal the plate and centrifuge briefly to mix and remove bubbles.

    • Place the plate in a qPCR instrument.

    • Set up a melt curve experiment:

      • Initial temperature: 25 °C

      • Final temperature: 95 °C

      • Ramp rate: 1 °C/minute.[14]

      • Acquire fluorescence data at each increment.

  • Data Analysis and Hit Criteria:

    • Plot fluorescence versus temperature for each well. The Tm is the temperature at the midpoint of the unfolding transition, typically the peak of the first derivative.

    • Calculate the change in melting temperature: ΔTm = Tm (with fragment) - Tm (DMSO control).

    • A fragment is considered a "hit" if it induces a statistically significant, concentration-dependent positive shift in Tm, typically ΔTm > 1.5 °C or > 3 standard deviations above the mean of the control wells.

Protocol: Hit Validation via Saturation Transfer Difference (STD) NMR

It is paramount to use an orthogonal method to validate hits from a primary screen and eliminate false positives.[12][17] Saturation Transfer Difference (STD) NMR is an excellent solution-based technique for this purpose as it directly detects the binding of a ligand to a high-molecular-weight target.[18][19]

Causality: In an STD-NMR experiment, a selective radiofrequency pulse saturates a region of the protein's proton spectrum. This saturation is transferred via spin diffusion across the entire protein. If a fragment binds to the protein, even transiently, it will also receive this saturation. When the fragment dissociates back into solution, it carries a "memory" of this saturation, resulting in a decreased signal intensity. Subtracting a spectrum with on-resonance protein saturation from a spectrum with off-resonance saturation yields a difference spectrum showing signals only from binding ligands.[20][21]

Step-by-Step Protocol:

  • Sample Preparation:

    • Prepare a sample containing the target protein (e.g., 10-50 µM) and the fragment hit (e.g., 1 mM) in a deuterated buffer (e.g., 50 mM d11-Tris-HCl, 150 mM NaCl, pD 7.5). Rationale: A deuterated buffer is essential to avoid large solvent signals overwhelming the protein and ligand signals.

    • The protein-to-ligand ratio is typically between 1:50 and 1:100.

    • Prepare a control sample containing only the fragment at the same concentration to acquire a reference spectrum.

  • NMR Spectrometer Setup:

    • Use a high-field NMR spectrometer (≥500 MHz) equipped with a cryoprobe for maximum sensitivity.[18]

    • Tune and match the probe and lock the spectrometer on the deuterium signal from the buffer.

  • STD-NMR Experiment Acquisition:

    • On-resonance irradiation: Set the selective saturation frequency to a region where only protein aliphatic protons resonate (e.g., -1.0 ppm).

    • Off-resonance irradiation: Set the frequency to a region far from any protein or ligand signals (e.g., 40 ppm).

    • Use a train of selective Gaussian pulses for saturation with a total saturation time of 2-3 seconds. Rationale: A longer saturation time allows for more efficient transfer to weakly binding fragments.

    • Acquire interleaved on- and off-resonance scans to minimize artifacts from spectrometer instability. Collect a sufficient number of scans for a good signal-to-noise ratio.

  • Data Processing and Interpretation:

    • Process the data to obtain the difference spectrum (Off-resonance - On-resonance).

    • Signals present in the difference spectrum confirm that the fragment binds to the target protein.

    • The relative intensity of signals in the STD spectrum can provide "epitope mapping," revealing which parts of the fragment are in closest proximity to the protein surface.[22] This is invaluable information for guiding subsequent structure-based design.

Orthogonal_Validation Input Primary Hits (from TSA) Decision Is binding real? Input->Decision NMR STD-NMR Experiment Decision->NMR Test with orthogonal method Result Validated Hit (Binding Confirmed) NMR->Result STD signal observed Artifact False Positive (Artifact) NMR->Artifact No STD signal

Caption: Logic of using an orthogonal method to validate primary hits.

Structural Biology and Fragment Elaboration

The ultimate validation for an FBDD hit is the determination of its binding mode via X-ray crystallography.[23][24] Obtaining a co-crystal structure provides a detailed, three-dimensional map of the interactions between the fragment and the target protein, which is the foundation for rational, structure-based drug design.[3]

High-Level Protocol for Co-crystallization:

  • Crystal Soaking: Grow apo-protein crystals to a suitable size. Prepare a soaking solution containing the fragment at a high concentration (e.g., 1-10 mM) in a cryo-protectant-compatible buffer. Transfer the apo-crystals into this solution for a defined period (minutes to hours).[25][26]

  • Crystal Harvesting and Data Collection: Flash-cool the soaked crystal in liquid nitrogen and collect X-ray diffraction data at a synchrotron source.[27]

  • Structure Solution and Analysis: Process the diffraction data and solve the structure by molecular replacement using the apo-protein structure. Carefully analyze the resulting electron density maps to confirm the presence and orientation of the bound fragment.

Once a co-crystal structure is obtained, the carboxylic acid provides a clear vector for "fragment growing," while the cyclopropyl group's position can inform how to best explore nearby hydrophobic pockets.[4] The difluoro-moiety's interactions can be preserved or mimicked to maintain potency and favorable properties during the lead optimization phase.

References

  • Massachusetts Biotechnology Council. (2025, November 19). Fragment-Based Drug Discovery (FBDD): Workflow, Benefits, and How It's Shaping the Future of Drug Research. MassBio. [Link]

  • Charles River. Thermal Shift Assays. [Link]

  • Sygnature Discovery. Fragment Screening. [Link]

  • Ciulli, A., et al. (2013). Integrated biophysical approach to fragment screening and validation for fragment-based lead discovery. PNAS, 110(32), 12971-12976. [Link]

  • Studley, J. (2020, August 26). The Cyclopropyl Group in Medicinal Chemistry. Scientific Update. [Link]

  • National Center for Biotechnology Information. (n.d.). Saturation transfer difference NMR for fragment screening. PubMed. [Link]

  • Che-Hong, L., et al. (2021). Fragment Screening by Surface Plasmon Resonance. ACS Medicinal Chemistry Letters. [Link]

  • Shanu-Wilson, J. (2021, September 23). Metabolism of cyclopropyl groups. Hypha Discovery Blogs. [Link]

  • Oxford Academic. (2019, February 6). Biophysical screening in fragment-based drug design: a brief overview. [Link]

  • Telvekar, V. N. (2016). The "Cyclopropyl Fragment" Is a Versatile Player That Frequently Appears in Preclinical/Clinical Drug Molecules. Journal of Medicinal Chemistry, 59(19), 8712-8756. [Link]

  • de Souza, N. B., et al. (2025, September 10). Fragment-based drug discovery: A graphical review. PMC - NIH. [Link]

  • ConnectSci. (2013, September 5). Interrogating Fragments Using a Protein Thermal Shift Assay. [Link]

  • Bitesize Bio. (2024, December 17). The Thermal Shift Assay: A Powerful Tool to Analyze Proteins. [Link]

  • ResearchGate. (n.d.). The “Cyclopropyl Fragment” is a Versatile Player that Frequently Appears in Preclinical/Clinical Drug Molecules | Request PDF. [Link]

  • Docentes FCT NOVA. (2010, February 3). Arylcyclopropanes: Properties, Synthesis and Use in Medicinal Chemistry. [Link]

  • ResearchGate. (n.d.). a) Applications of gem‐difluoro olefins in medicinal chemistry.... [Link]

  • Xtalpi. (2026, January 16). Crystallographic Fragment Screening In Drug Discovery: Background & Advantages. [Link]

  • National Center for Biotechnology Information. (n.d.). Integrated biophysical approach to fragment screening and validation for fragment-based lead discovery. PMC. [Link]

  • Concept Life Sciences. Fragment-Based Drug Discovery (FBDD) Services. [Link]

  • Evotec. Biophysical Fragment Screening. [Link]

  • Taylor & Francis. Exploring Fragment-Based Approaches in Drug Discovery. [Link]

  • Bentham Science. (2024, May 28). Fluorescence Thermal Shift Assay based High Through-put Screening in Small Molecule Drug Discovery: A Brief Overview. [Link]

  • Bruker. Fragment screening by ligand observed nmr. [Link]

  • National Center for Biotechnology Information. (n.d.). Synthesis of gem‐Difluoro Olefins through C−H Functionalization and β‐fluoride Elimination Reactions. PMC. [Link]

  • BioSolveIT. FBDD: Fragment-Based Drug Design. [Link]

  • Frontiers. (2019, April 11). Ranking Hits From Saturation Transfer Difference Nuclear Magnetic Resonance–Based Fragment Screening. [Link]

  • JoVE. (2022, May 31). Crystallographic Fragment Screening: Workflow & Tools | Protocol Preview. YouTube. [Link]

  • PLOS One. (2013, July 5). Label Free Fragment Screening Using Surface Plasmon Resonance as a Tool for Fragment Finding – Analyzing Parkin, a Difficult CNS Target. [Link]

  • ChemRxiv. (2022, May 31). Solvent-Controlled Switchable Synthesis of gem-Difluoro Compounds from Anhydrides under Photoredox Catalysis. [Link]

  • Wiley Online Library. (2020). Synthesis of gem‐Difluoro Olefins through C−H Functionalization and β‐fluoride Elimination Reactions. [Link]

  • National Center for Biotechnology Information. (2009, April 15). Fragment-based screening using surface plasmon resonance technology. PubMed. [Link]

  • Springer Nature Experiments. Crystallographic Fragment Screening. [Link]

  • Springer Nature Experiments. Binding Moiety Mapping by Saturation Transfer Difference NMR. [Link]

  • ResearchGate. (2025, November 11). (PDF) Fragment-Based Screening Using Surface Plasmon Resonance Technology. [Link]

  • PharmaFeatures. (2025, March 20). Unlocking GPCR Mysteries: How Surface Plasmon Resonance Fragment Screening Revolutionizes Drug Discovery for Membrane Proteins. [Link]

  • ResearchGate. (2025, August 9). (PDF) Saturation Transfer Difference NMR for Fragment Screening. [Link]

  • Springer Nature Experiments. Screening Ligands by X-ray Crystallography. [Link]

  • PubChemLite. 3-cyclopropyl-2,2-difluoropropanoic acid. [Link]

Sources

Application Notes and Protocols for Cell-Based Assays: Characterizing 3-Cyclopropyl-2,2-difluoropropanoic Acid Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the characterization of 3-Cyclopropyl-2,2-difluoropropanoic acid derivatives using a strategically designed cascade of cell-based assays. These compounds, as structural analogs of fatty acids, are hypothesized to modulate cellular energy metabolism, primarily through the inhibition of fatty acid oxidation (FAO). The rate-limiting enzyme for this pathway, Carnitine Palmitoyltransferase 1 (CPT1), represents a key therapeutic target for various pathologies, including cancer and metabolic diseases.[1][2][3] This guide moves beyond simple procedural lists, offering in-depth explanations for the experimental design, detailing protocols from initial cytotoxicity screening to direct target engagement confirmation, and providing a framework for robust data interpretation.

Introduction: Targeting Fatty Acid Oxidation

Cellular metabolism is a cornerstone of cell function, and its dysregulation is a hallmark of numerous diseases. Fatty acid oxidation (FAO) is a critical metabolic pathway that breaks down long-chain fatty acids to produce a substantial amount of ATP, the cell's primary energy currency.[4] The entry of these fatty acids into the mitochondria for oxidation is tightly controlled by the enzyme Carnitine Palmitoyltransferase 1 (CPT1).[1][2] CPT1 exists in different isoforms, with CPT1A being prominent in the liver and many cancer types, making it an attractive drug target.[2][3]

3-Cyclopropyl-2,2-difluoropropanoic acid and its derivatives are designed as fatty acid mimetics. The cyclopropyl and difluoro-moieties are strategic chemical modifications intended to enhance metabolic stability and modulate binding affinity to target enzymes. The central hypothesis is that these compounds act as inhibitors of CPT1, thereby disrupting FAO. This guide outlines a logical, multi-step assay cascade to rigorously test this hypothesis.

cluster_0 Cytosol cluster_1 Mitochondrial Matrix LCFA Long-Chain Fatty Acyl-CoA CPT1A CPT1A LCFA->CPT1A Substrate Acylcarnitine Long-Chain Acylcarnitine CPT1A->Acylcarnitine Catalyzes BetaOx β-Oxidation Acylcarnitine->BetaOx Transported In ATP ATP Production BetaOx->ATP Test_Compound 3-Cyclopropyl-2,2-difluoropropanoic acid derivative Test_Compound->CPT1A Inhibits caption Fig 1: Hypothesized Mechanism of Action. Assay_Cascade start Start: Compound Library viability Tier 1: General Effects Cell Viability (MTT/XTT) Determine IC50 & Toxicity start->viability apoptosis Tier 1: General Effects Apoptosis Assay (Caspase-3/7) Mode of Cell Death viability->apoptosis Compounds with IC50 < Threshold cpt1_activity Tier 2: Mechanistic Insight CPT1A Enzyme Activity Direct Target Inhibition apoptosis->cpt1_activity Characterize Lead Compounds fao_assay Tier 2: Mechanistic Insight Cellular FAO Assay Functional Pathway Inhibition cpt1_activity->fao_assay cetsa Tier 3: Target Validation Cellular Thermal Shift Assay (CETSA) Confirm In-Cell Target Engagement fao_assay->cetsa Confirm Mechanism end End: Candidate Profile cetsa->end

Caption: Fig 2: A tiered assay cascade for compound characterization.

Tier 1: Primary Screening – Assessing General Cellular Effects

The initial step is to understand the impact of the compounds on overall cell health. These assays determine the effective concentration range and distinguish between general cytotoxicity and a specific biological effect.

Protocol 3.1: Cell Viability Assay (MTT/XTT)

Rationale: This colorimetric assay measures the metabolic activity of cells, which serves as a proxy for cell viability and proliferation. [5]NAD(P)H-dependent cellular oxidoreductase enzymes in viable cells reduce the tetrazolium salt (MTT or XTT) to a colored formazan product. [6][7]This allows for the calculation of an IC50 (half-maximal inhibitory concentration) value, which is crucial for dosing in subsequent experiments. The XTT assay is often preferred as its formazan product is water-soluble, simplifying the protocol. [5] Materials:

  • Selected cancer cell line (e.g., MCF-7, known to rely on FAO). [3]* Complete culture medium (e.g., DMEM with 10% FBS).

  • 96-well flat-bottom cell culture plates.

  • 3-Cyclopropyl-2,2-difluoropropanoic acid derivatives dissolved in DMSO.

  • XTT assay kit (containing XTT reagent and an electron coupling reagent).

  • Microplate reader (450-500 nm absorbance).

Procedure:

  • Cell Seeding: Seed cells into a 96-well plate at a pre-determined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete medium. Incubate for 24 hours at 37°C, 5% CO₂ to allow for cell attachment. [5]2. Compound Treatment: Prepare serial dilutions of the test compounds in culture medium. The final DMSO concentration should not exceed 0.5% to avoid solvent toxicity. [5]Remove the old medium and add 100 µL of the medium containing the compounds.

  • Controls: Include the following controls on each plate:

    • Vehicle Control: Cells treated with medium containing the same final concentration of DMSO.

    • Untreated Control: Cells in culture medium only.

    • Medium Blank: Wells with medium but no cells, to measure background absorbance.

  • Incubation: Incubate the plate for 48-72 hours at 37°C, 5% CO₂.

  • XTT Reagent Addition: Prepare the XTT working solution according to the manufacturer's protocol (e.g., mixing XTT reagent and electron coupling reagent). Add 50 µL of the working solution to each well.

  • Final Incubation: Incubate the plate for 2-4 hours at 37°C. The incubation time should be optimized based on the cell line's metabolic rate. [5]7. Absorbance Measurement: Gently shake the plate and measure the absorbance at 450 nm (with a reference wavelength of ~630 nm). [5]8. Data Analysis:

    • Subtract the medium blank absorbance from all other readings.

    • Calculate percent viability: (Absorbance_Treated / Absorbance_Vehicle) * 100.

    • Plot percent viability against log[compound concentration] and use non-linear regression to determine the IC50 value.

Protocol 3.2: Apoptosis Assay (Caspase-3/7 Activation)

Rationale: If a compound reduces cell viability, it is important to determine the mode of cell death. Apoptosis, or programmed cell death, is often a desired outcome for anti-cancer agents. A hallmark of apoptosis is the activation of executioner caspases, such as caspase-3 and caspase-7. [8]This assay uses a substrate that becomes fluorescent upon cleavage by active caspase-3/7, providing a direct measure of apoptotic activity.

Materials:

  • Cells cultured in a 96-well clear-bottom black plate.

  • Test compounds and a known apoptosis inducer (e.g., Staurosporine) as a positive control.

  • Luminescent or fluorescent Caspase-3/7 assay kit.

  • Microplate reader capable of fluorescence or luminescence detection.

Procedure:

  • Cell Seeding and Treatment: Seed and treat cells with compounds at relevant concentrations (e.g., 1x, 5x, and 10x the IC50 value) for 24-48 hours, as described in Protocol 3.1. Include vehicle and positive controls.

  • Reagent Preparation and Addition: Equilibrate the plate and the caspase-3/7 reagent to room temperature. Prepare the reagent according to the manufacturer's instructions and add it to each well.

  • Incubation: Incubate the plate at room temperature for 1-2 hours, protected from light.

  • Signal Measurement: Measure the fluorescence (e.g., Ex/Em = 485/520 nm) or luminescence using a plate reader.

  • Data Analysis:

    • Subtract the background reading (no cells) from all values.

    • Express the results as fold-change in caspase-3/7 activity relative to the vehicle control.

Tier 2: Mechanistic Assays – Probing the FAO Pathway

Once lead compounds are identified, the next step is to test the primary hypothesis: do they inhibit CPT1A and disrupt fatty acid oxidation?

Protocol 4.1: CPT1A Enzyme Activity Assay

Rationale: This assay directly measures the enzymatic activity of CPT1A in cell lysates. It provides direct evidence of target inhibition. The assay typically measures the production of Coenzyme A (CoA-SH) when CPT1A catalyzes the transfer of a fatty acyl group from Palmitoyl-CoA to L-carnitine. The released CoA-SH reacts with a chromogenic agent (like DTNB, Ellman's reagent) to produce a colored product that can be measured spectrophotometrically. [9] Materials:

  • Cells with high CPT1A expression (e.g., HepG2, MCF-7). [3][9]* Cell lysis buffer.

  • CPT1A activity assay kit (or individual reagents: L-carnitine, Palmitoyl-CoA, DTNB).

  • Known CPT1A inhibitor (e.g., Etomoxir) as a positive control.

  • 96-well plate and microplate reader (absorbance at 412 nm). [9][10] Procedure:

  • Cell Lysate Preparation: Culture cells to ~80-90% confluency. Harvest and wash the cells with cold PBS. Lyse the cells using a suitable buffer on ice and determine the protein concentration (e.g., using a BCA assay).

  • Assay Reaction:

    • In a 96-well plate, add cell lysate (normalized for protein content) to each well.

    • Add the test compounds at various concentrations. Include a vehicle control (DMSO) and a positive control (Etomoxir).

    • Pre-incubate for 15-30 minutes at the assay temperature (e.g., 37°C) to allow the inhibitor to bind.

  • Initiate Reaction: Start the enzymatic reaction by adding the substrate mix (L-carnitine, Palmitoyl-CoA, and DTNB).

  • Kinetic Measurement: Immediately begin measuring the absorbance at 412 nm every 1-2 minutes for 15-30 minutes. The rate of color change is proportional to CPT1A activity.

  • Data Analysis:

    • Calculate the reaction rate (V₀) for each well from the linear portion of the kinetic curve.

    • Calculate the percent inhibition for each compound concentration relative to the vehicle control.

    • Determine the IC50 for direct CPT1A inhibition.

Protocol 4.2: Cellular Fatty Acid Oxidation (FAO) Assay

Rationale: While the enzyme assay confirms direct inhibition, a cellular FAO assay confirms that this inhibition is functional within an intact cell, leading to a decrease in the overall metabolic pathway. A common method is to use an extracellular flux analyzer (e.g., Seahorse XF) to measure the oxygen consumption rate (OCR), a key indicator of mitochondrial respiration. Inhibition of FAO will result in a decreased OCR when cells are forced to use fatty acids as their primary fuel source. [11] Materials:

  • Seahorse XF Analyzer and corresponding cell culture microplates.

  • Substrate-limited assay medium (e.g., DMEM without glucose or glutamine).

  • Long-chain fatty acid (e.g., Palmitate-BSA conjugate).

  • Test compounds and positive control (Etomoxir).

Procedure:

  • Cell Seeding: Seed cells in a Seahorse XF cell culture microplate and incubate overnight.

  • Assay Preparation: The day of the assay, replace the culture medium with substrate-limited medium supplemented with L-carnitine and a low concentration of glucose. Incubate in a non-CO₂ incubator at 37°C for 1 hour.

  • Compound Loading: Load the test compounds and controls into the injector ports of the sensor cartridge.

  • Seahorse Assay:

    • Calibrate the sensor cartridge and load the plate into the XF Analyzer.

    • Establish a baseline OCR measurement.

    • Inject the test compounds and monitor the change in OCR.

    • Inject the long-chain fatty acid (Palmitate-BSA) to stimulate FAO-dependent respiration.

    • Finally, inject a positive control like Etomoxir to confirm the observed OCR is due to CPT1A-mediated FAO.

  • Data Analysis:

    • Normalize OCR data to cell number.

    • Calculate the change in FAO-dependent OCR after compound treatment. Compare the inhibitory effect of the test compounds to that of Etomoxir.

Tier 3: Target Validation – Confirming In-Cell Target Engagement

The final and most definitive step is to confirm that the compound physically binds to its intended target, CPT1A, within the complex environment of a living cell.

Protocol 5.1: Cellular Thermal Shift Assay (CETSA)

Rationale: CETSA is a powerful biophysical technique that assesses drug-target interaction in intact cells. [12][13]The principle is based on ligand-induced thermal stabilization: when a drug binds to its target protein, the protein becomes more resistant to heat-induced denaturation and aggregation. [13][14]By heating cells treated with a compound across a temperature gradient and then quantifying the amount of soluble target protein remaining, a "melting curve" can be generated. A shift in this curve to higher temperatures in the presence of the compound is direct evidence of target engagement. [15]

cluster_0 No Drug cluster_1 With Drug cluster_2 No Drug cluster_3 With Drug Protein (Unbound) Protein (Unbound) Heat Heat Denatured & Aggregated Heat->Denatured & Aggregated Low Temp Protein (Bound) Protein (Bound) Heat Heat Stable & Soluble Heat ->Stable & Soluble Low Temp Protein (Unbound) Protein (Unbound) Heat   Heat   Denatured & Aggregated Heat  ->Denatured & Aggregated High Temp Protein (Bound) Protein (Bound) Heat    Heat    Denatured & Aggregated   Heat   ->Denatured & Aggregated   High Temp caption Fig 3: Principle of Cellular Thermal Shift Assay (CETSA).

Sources

Troubleshooting & Optimization

Technical Support Center: Overcoming Racemization in Amide Coupling of Chiral Carboxylic Acids

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the Technical Support Center. This guide is designed for researchers, scientists, and drug development professionals who are encountering challenges with racemization during the amide coupling of chiral carboxylic acids, a critical step in peptide synthesis and the development of chiral pharmaceuticals. Here, we will delve into the mechanistic underpinnings of racemization and provide field-proven troubleshooting strategies and frequently asked questions to help you maintain the stereochemical integrity of your molecules.

Introduction: The Challenge of Stereochemical Integrity

The biological activity of peptides and chiral small molecules is intrinsically linked to their three-dimensional structure. The loss of stereochemical purity at a chiral center, known as racemization, can lead to a mixture of diastereomers or enantiomers.[1][2] This is a significant issue as the undesired stereoisomer may have reduced or no biological activity, or in some cases, exhibit toxicity.[2]

Racemization during amide bond formation is a persistent challenge that often arises from the activation of the carboxylic acid.[3] The activated intermediate can become susceptible to deprotonation at the α-carbon, leading to a loss of chirality. This guide will provide you with the knowledge and tools to diagnose and overcome these challenges in your own work.

Troubleshooting Guide: Diagnosing and Solving Racemization Issues

This section is designed to address specific problems you may be encountering in the lab. Each issue is followed by a step-by-step troubleshooting guide rooted in chemical principles.

Issue 1: My final product shows significant racemization. What are the likely causes and how can I fix it?

This is a common and frustrating problem. A systematic approach to identifying the root cause is essential.

Step 1: Scrutinize Your Coupling Reagent and Any Additives.

The choice of coupling reagent is a primary factor influencing the extent of racemization.[1][4]

  • Carbodiimides (e.g., DCC, DIC, EDC): While effective, these reagents can lead to substantial racemization when used alone because they form a highly reactive O-acylisourea intermediate that is prone to cyclization into an oxazolone.[1]

  • Phosphonium and Aminium/Uronium Reagents (e.g., PyBOP, HBTU, HATU): These are generally more efficient and lead to less racemization than carbodiimides alone, but can still cause issues, especially with sensitive amino acids.[1][5]

Solutions:

  • Incorporate Racemization-Suppressing Additives: When using carbodiimides, always include additives such as 1-hydroxybenzotriazole (HOBt), 1-hydroxy-7-azabenzotriazole (HOAt), or ethyl 2-cyano-2-(hydroxyimino)acetate (Oxyma).[1][6] These additives react with the activated carboxylic acid to form an active ester that is less susceptible to racemization.[1][7]

  • Select a Milder Coupling Reagent: For particularly sensitive couplings, consider using a reagent known for its low racemization potential, such as 3-(diethylphosphoryloxy)-1,2,3-benzotriazin-4(3H)-one (DEPBT).[1][8]

Step 2: Evaluate the Base in Your Reaction.

The choice and concentration of the base can dramatically impact the rate of racemization.[1] Strong, non-sterically hindered bases can abstract the α-proton of the activated amino acid, leading to racemization.[1][9]

  • Commonly Used Bases: N,N-diisopropylethylamine (DIPEA) is a widely used base but is known to promote racemization.[1][7]

Solutions:

  • Switch to a Weaker or More Sterically Hindered Base: Consider replacing DIPEA with a weaker base like N-methylmorpholine (NMM) or a more sterically hindered base such as 2,4,6-collidine.[1][3][7]

  • Optimize Base Concentration: Use the minimum amount of base necessary to facilitate the reaction.[1] For carbodiimide-mediated couplings where the amine component is not a salt, additional base may not be required.[4][6]

Step 3: Control the Reaction Temperature.

Higher reaction temperatures accelerate the rate of most chemical reactions, including racemization.[1][10]

Solution:

  • Lower the Reaction Temperature: Performing the coupling reaction at a lower temperature, such as 0 °C, can significantly reduce the rate of racemization.[1] If using microwave-assisted synthesis, reducing the coupling temperature has been shown to limit racemization for sensitive amino acids like histidine and cysteine.[11]

Step 4: Consider the Solvent.

The polarity of the solvent can influence the rate of racemization.[1]

Solution:

  • Solvent Choice: While DMF is a common solvent for peptide synthesis, exploring other solvents may be beneficial in specific cases. The optimal solvent will depend on the specific substrates and reagents being used.

Troubleshooting Workflow Diagram

G cluster_solutions1 Solutions cluster_solutions2 Solutions cluster_solutions3 Solutions cluster_solutions4 Solutions Racemization Significant Racemization Detected Coupling_Reagent Step 1: Review Coupling Reagent & Additives Racemization->Coupling_Reagent Base Step 2: Evaluate Base Add_Additive Incorporate Additives (HOBt, HOAt, Oxyma) Coupling_Reagent->Add_Additive Using Carbodiimide Alone? Change_Reagent Use Milder Reagent (e.g., DEPBT) Coupling_Reagent->Change_Reagent Sensitive Coupling? Temperature Step 3: Control Temperature Change_Base Switch to Weaker/ Hindered Base (NMM, Collidine) Base->Change_Base Using Strong Base (e.g., DIPEA)? Optimize_Base Minimize Base Concentration Base->Optimize_Base Solvent Step 4: Consider Solvent Lower_Temp Lower Reaction Temperature (e.g., 0°C) Temperature->Lower_Temp High Reaction Temperature? Optimize_Solvent Optimize Solvent System Solvent->Optimize_Solvent Minimized Racemization Minimized Add_Additive->Base Change_Reagent->Base Change_Base->Temperature Optimize_Base->Temperature Lower_Temp->Solvent Optimize_Solvent->Minimized

Caption: Troubleshooting workflow for addressing racemization.

Issue 2: I am observing racemization for a specific amino acid, such as Histidine (His) or Cysteine (Cys). What should I do?

Certain amino acids are notoriously prone to racemization due to the nature of their side chains.[12]

  • Histidine (His): The imidazole side chain can participate in the reaction and catalyze racemization.[1]

  • Cysteine (Cys): The thiol side chain can also pose challenges.

Targeted Strategies:

  • For Histidine:

    • Side-Chain Protection: Protecting the imidazole side chain is crucial. In Fmoc chemistry, trityl-based protecting groups are common, though they may not completely prevent racemization.[1]

    • Optimized Coupling Protocols: The pre-activation conditions for Fmoc-His(Trt)-OH are critical and need to be carefully controlled.[1]

  • For Cysteine:

    • Base Selection: Using a sterically hindered base like 2,4,6-collidine can minimize the formation of D-cysteine.[11]

    • Base-Free Conditions: A combination of DIC and an additive like HOBt, HOAt, or Oxyma under base-free conditions is an effective method for coupling Fmoc-Cys(Trt)-OH.[1][6]

    • Copper(II) Chloride Additive: The addition of CuCl₂ with HOBt has been shown to suppress racemization during the coupling of cysteine residues, particularly in solution-phase synthesis.[1][13]

Frequently Asked Questions (FAQs)

Q1: What are the primary mechanisms of racemization during amide coupling?

A: There are two main pathways for racemization during the activation of N-protected amino acids[1][3][9]:

  • Direct Enolization (Direct α-Abstraction): A base directly removes the proton from the α-carbon of the activated amino acid, forming a planar enolate intermediate. Reprotonation can then occur from either face, leading to a mixture of stereoisomers.[9]

  • Oxazolone (Azlactone) Formation: The activated carboxylic acid can undergo intramolecular cyclization to form a 5(4H)-oxazolone intermediate.[2][9][14] The α-proton of the oxazolone is significantly more acidic and can be easily removed by a base. The resulting planar, aromatic-like oxazolone anion can be reprotonated from either side, leading to racemization.[1][2] This is generally considered the predominant pathway.[9]

G cluster_main Racemization Mechanisms cluster_pathA Path A: Direct Enolization cluster_pathB Path B: Oxazolone Formation Activated_AA Activated Chiral Carboxylic Acid Enolate Planar Enolate Intermediate Activated_AA->Enolate + Base - H+ Oxazolone Oxazolone Intermediate Activated_AA->Oxazolone Intramolecular Cyclization Racemic_Product Racemic Product Enolate->Racemic_Product + H+ Oxazolone_Anion Planar Oxazolone Anion Oxazolone->Oxazolone_Anion + Base - H+ Oxazolone_Anion->Racemic_Product + H+

Caption: The two primary mechanisms of racemization.

Q2: Which coupling additives are most effective at suppressing racemization?

A: The most commonly used and effective additives are:

  • 1-Hydroxybenzotriazole (HOBt): The classic and widely used additive.[4]

  • 1-Hydroxy-7-azabenzotriazole (HOAt): Generally considered more effective than HOBt at suppressing racemization, particularly in challenging couplings.[4]

  • Ethyl 2-cyano-2-(hydroxyimino)acetate (Oxyma): A non-explosive and highly effective alternative to HOBt and HOAt.[4][7]

Q3: How can I quantitatively measure the extent of racemization in my product?

A: Chiral High-Performance Liquid Chromatography (HPLC) is the most common and reliable method.[1][2] This involves:

  • Hydrolysis: If you have a peptide, it must first be hydrolyzed back to its constituent amino acids.

  • Derivatization (Optional but often necessary): The amino acids may need to be derivatized to make them suitable for chiral separation and detection.

  • Analysis: The mixture of amino acids is then injected onto a chiral HPLC column, which is capable of separating the D- and L-enantiomers. The ratio of the peak areas for the D- and L-isomers allows for the quantification of racemization.[1]

Data Summary: Coupling Reagent Performance

The following table provides a summary of the racemization potential of various common coupling conditions. The data represents the percentage of D-isomer formed during a model coupling reaction and should be used as a general guide. Actual results may vary depending on the specific substrates and reaction conditions.

Coupling Reagent/Additive CombinationBase% D-Isomer Formation (Example)Reference
DIC / HOBtDIPEALow[15]
HBTU / HOBtDIPEALow to Moderate[15]
HATU / HOAtDIPEALow[15]
PyBOPDIPEALow to Moderate[15]
DIC aloneDIPEAHigh[1]

This data is illustrative and compiled from various sources. For specific quantitative comparisons, refer to the cited literature.

Experimental Protocols

Protocol 1: General Procedure for Low-Racemization Amide Coupling using DIC/Oxyma

This protocol is a good starting point for minimizing racemization during a standard coupling cycle in solid-phase peptide synthesis (SPPS).

Materials:

  • Fmoc-protected amino acid (3-5 equivalents)

  • Resin-bound peptide with a free N-terminal amine

  • Diisopropylcarbodiimide (DIC) (3-5 equivalents)

  • Ethyl 2-cyano-2-(hydroxyimino)acetate (Oxyma) (3-5 equivalents)

  • N,N-Dimethylformamide (DMF)

  • 20% Piperidine in DMF for Fmoc deprotection

Procedure:

  • Deprotection: Remove the N-terminal Fmoc protecting group from the resin-bound peptide using 20% piperidine in DMF.[1]

  • Washing: Thoroughly wash the resin with DMF to remove all traces of piperidine.[1]

  • Amino Acid Activation and Coupling: a. In a separate vessel, dissolve the Fmoc-protected amino acid (3-5 eq.) and Oxyma (3-5 eq.) in DMF. b. Add DIC (3-5 eq.) to the solution. c. Allow the mixture to pre-activate for 1-5 minutes.[1] d. Immediately add the activation mixture to the washed resin.

  • Reaction: Allow the coupling reaction to proceed for 1-2 hours at room temperature.[1]

  • Washing: Wash the resin thoroughly with DMF to remove excess reagents and byproducts.[1]

  • Monitoring: Perform a Kaiser test or other appropriate method to confirm the completion of the coupling.[1]

Protocol 2: Chiral HPLC Analysis of Amino Acids

This protocol provides a general method for determining the extent of racemization in a synthetic peptide via acid hydrolysis and chiral HPLC.

Materials:

  • Synthetic peptide

  • 6 M HCl

  • Chiral HPLC column

  • Appropriate mobile phase (e.g., a mixture of hexane and isopropanol)

  • HPLC system with a UV detector

Procedure:

  • Acid Hydrolysis: Place the peptide in a hydrolysis tube with 6 M HCl. Seal the tube under vacuum and heat at 110 °C for 24 hours.

  • Sample Preparation: After hydrolysis, cool the tube and open it carefully. Dry the hydrolysate to remove the acid, typically using a vacuum centrifuge. Re-dissolve the resulting amino acid mixture in a suitable buffer or mobile phase.[1]

  • Chiral HPLC Analysis: a. Inject the sample onto a chiral HPLC column. b. Separate the D- and L-amino acids using an isocratic or gradient elution with an appropriate mobile phase. c. Detect the eluted amino acids using a UV detector. d. Integrate the peak areas for the D- and L-enantiomers of each amino acid to determine the percentage of racemization.

Conclusion

Overcoming racemization in amide coupling is a multifaceted challenge that requires a careful and systematic approach. By understanding the underlying mechanisms and the impact of each reaction parameter—from the choice of coupling reagent and base to the reaction temperature—researchers can significantly improve the stereochemical purity of their final products. This guide provides a foundation for troubleshooting common issues and implementing robust, low-racemization protocols. Always remember to consult the primary literature for the most up-to-date and specific methodologies for your particular application.

References

  • Palasek, S. A., et al. (2008). Solid-Phase Synthesis of Difficult Peptide Sequences at Elevated Temperatures: A Critical Comparison of Microwave and Conventional Heating Technologies. The Journal of Organic Chemistry, 73(17), 6757-6769. Retrieved from [Link]

  • Muramatsu, W., et al. (2023). Suppression of alpha-carbon racemization in peptide synthesis based on a thiol-labile amino protecting group. Nature Communications, 14(1), 5343. Retrieved from [Link]

  • Palasek, S. A., et al. (2007). Limiting Racemization and Aspartimide Formation in Microwave-Enhanced Fmoc Solid Phase Peptide Synthesis. Journal of Peptide Science, 13(3), 143-148. Retrieved from [Link]

  • McDermott, J. R., & Benoiton, N. L. (1973). Assessment of racemisation in N-alkylated amino-acid derivatives during peptide coupling in a model dipeptide system. Journal of the Chemical Society, Perkin Transactions 1, 2579-2582. Retrieved from [Link]

  • AAPPTEC. (n.d.). Aggregation, Racemization and Side Reactions in Peptide Synthesis. Retrieved from [Link]

  • Subirós-Funosas, R., et al. (2013). Epimerisation in Peptide Synthesis. International Journal of Peptide Research and Therapeutics, 19(3), 223-241. Retrieved from [Link]

  • Atherton, E., & Sheppard, R. C. (1989). Solid Phase Peptide Synthesis: A Practical Approach. IRL Press.
  • Ishihara, K. (2019). Amide bond formation: beyond the dilemma between activation and racemisation. Chemical Communications, 55(65), 9575-9590. Retrieved from [Link]

  • Han, Y., et al. (1997). Minimization of cysteine racemization during stepwise solid-phase peptide synthesis. Journal of Peptide Research, 49(2), 128-135. Retrieved from [Link]

  • Zhao, J., et al. (2024). Ynamide Coupling Reagents: Origin and Advances. Accounts of Chemical Research, 57(5), 624-637. Retrieved from [Link]

  • Bodanszky, M. (1993). Peptide Chemistry: A Practical Textbook. Springer-Verlag.
  • Valeur, E., & Bradley, M. (2009). Amide bond formation: beyond the myth of coupling reagents. Chemical Society Reviews, 38(2), 606-631. Retrieved from [Link]

  • Miyazawa, T., et al. (1979). Racemization in stepwise solid-phase peptide synthesis. Journal of the American Chemical Society, 101(22), 6754-6756. Retrieved from [Link]

  • Aapptec. (n.d.). Coupling Reagents. Retrieved from [Link]

  • Guo, Y., et al. (2024). Recent advances in asymmetric synthesis of chiral amides and peptides: racemization-free coupling reagents. Organic & Biomolecular Chemistry. Retrieved from [Link]

  • Li, X., et al. (2022). TFPN-mediated racemization/epimerization-free amide and peptide bond formation. Organic Chemistry Frontiers, 9(18), 4887-4895. Retrieved from [Link]

  • Muramatsu, W., et al. (2023). Figure 3 from: Suppression of alpha-carbon racemization in peptide synthesis based on a thiol-labile amino protecting group. ResearchGate. Retrieved from [Link]

  • Yang, Z., et al. (2024). Oxazolone mediated peptide chain extension and homochirality in aqueous microdroplets. Proceedings of the National Academy of Sciences, 121(2), e2315793121. Retrieved from [Link]

  • de la Torre, B. G., & Andreu, D. (2001). Racemization in stepwise solid-phase peptide synthesis at elevated temperature. Journal of Peptide Research, 58(6), 488-495. Retrieved from [Link]

  • Lebl, M., et al. (2001). Peptide conjugation: unexpected ring opening of azacrown ether nucleophiles in the oxazolone-based coupling. Journal of the Chemical Society, Perkin Transactions 1, (21), 2735-2739. Retrieved from [Link]

  • HepatoChem. (n.d.). Amide coupling reaction in medicinal chemistry. Coupling reagents. Retrieved from [Link]

  • Hu, L., et al. (2016). Ynamides as Racemization-Free Coupling Reagents for Amide and Peptide Synthesis. Journal of the American Chemical Society, 138(40), 13135-13138. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Amide synthesis by acylation. Retrieved from [Link]

Sources

Technical Support Center: Optimizing Reaction Conditions for the Cyclopropanation of Difluoroalkenes

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the Technical Support Center dedicated to the cyclopropanation of difluoroalkenes. This guide is designed for researchers, scientists, and professionals in drug development, providing in-depth troubleshooting advice and answers to frequently asked questions. Fluorinated cyclopropanes are highly sought-after pharmacophores in drug discovery due to the advantageous properties conferred by C-F bonds and the rigid cyclopropane ring.[1][2] This resource aims to equip you with the knowledge to navigate the complexities of their synthesis and optimize your reaction outcomes.

Part 1: Frequently Asked Questions (FAQs) - Foundational Knowledge

This section addresses fundamental questions regarding the cyclopropanation of difluoroalkenes, providing a solid starting point for researchers new to this area.

Q1: What are the primary methods for synthesizing gem-difluorocyclopropanes?

The most prevalent strategy for synthesizing gem-difluorocyclopropanes is the [2+1] cycloaddition of a difluorocarbene with an alkene.[3][4] Difluorocarbene is a relatively stable singlet carbene, but its reactivity can be lower than other dihalocarbenes, sometimes necessitating higher temperatures for efficient reaction.[5]

Alternative, non-carbene methods exist but are less common. These can include Michael-induced ring closure (MIRC) reactions.[3][6]

Q2: What are the common sources of difluorocarbene and their respective advantages and disadvantages?

The choice of difluorocarbene precursor is critical and depends on the substrate's reactivity, desired reaction conditions, and scalability.

PrecursorActivation MethodAdvantagesDisadvantages
TMSCF₃ (Ruppert-Prakash Reagent) Nucleophilic activation (e.g., with fluoride salts like TBAF or iodide salts like NaI)[5]Commercially available, versatile for both low and high-temperature reactions.[5]Can be costly for large-scale synthesis.
Sodium Chlorodifluoroacetate (ClCF₂COONa) Thermal decompositionInexpensive and effective.[3]Often requires high temperatures and high-boiling point solvents, which can complicate product isolation.[7]
FSO₂CF₂COOSiMe₃ (TFDA) Thermal decompositionHighly efficient for both electron-rich and electron-deficient alkenes at moderate temperatures.[6]Not as commonly used as other reagents.
Dibromodifluoromethane (CF₂Br₂) Reduction with ZincSuitable for electron-rich alkenes.[4][6]Can give low yields with electron-deficient alkenes.[4][6]

Q3: How does the electronic nature of the difluoroalkene influence the cyclopropanation reaction?

The success of the cyclopropanation is highly dependent on the electronic properties of the alkene. Difluorocarbene is an electrophilic species and therefore reacts more readily with electron-rich alkenes.[5] For electron-deficient alkenes, harsher reaction conditions such as higher temperatures or more reactive carbene sources may be necessary to achieve good yields.[5][8]

Q4: What are the key safety considerations when working with cyclopropanation reagents?

Many reagents used in cyclopropanation reactions require careful handling:

  • Diazo Compounds: Can be explosive and toxic. It is often recommended to generate them in situ and use a syringe pump for slow, controlled addition to minimize the risk of detonation and side reactions like dimerization.[8][9]

  • Organometallic Reagents: Many precursors, like organozinc reagents, are sensitive to air and moisture. Therefore, reactions should be conducted under an inert atmosphere (e.g., nitrogen or argon) using anhydrous solvents.[8]

  • Fluorinated Reagents: Some fluorinated precursors can be toxic or have environmental concerns. Always consult the Safety Data Sheet (SDS) and handle these reagents in a well-ventilated fume hood.

Part 2: Troubleshooting Guide - Navigating Common Experimental Hurdles

This section is structured to help you diagnose and resolve specific issues you may encounter during your experiments.

Issue 1: Low or No Product Yield

Q: My reaction is yielding little to no gem-difluorocyclopropane. What are the likely causes and how can I address them?

This is a common issue that can stem from several factors. A systematic approach to troubleshooting is often the most effective.

graph Troubleshooting_Low_Yield { graph [layout=dot, rankdir=TB, splines=ortho, bgcolor="#F1F3F4", fontname="Arial", fontsize=12]; node [shape=box, style="rounded,filled", fontname="Arial", fontsize=11]; edge [fontname="Arial", fontsize=10];

A [label="Low/No Yield", fillcolor="#EA4335", fontcolor="#FFFFFF"]; B [label="Check Reagent Quality & Stoichiometry", fillcolor="#FBBC05", fontcolor="#202124"]; C [label="Verify Reaction Conditions", fillcolor="#FBBC05", fontcolor="#202124"]; D [label="Assess Alkene Reactivity", fillcolor="#FBBC05", fontcolor="#202124"]; E [label="Use fresh, pure reagents.\nEnsure accurate stoichiometry.", fillcolor="#FFFFFF", fontcolor="#202124"]; F [label="Confirm inert atmosphere.\nOptimize temperature.\nCheck solvent purity.", fillcolor="#FFFFFF", fontcolor="#202124"]; G [label="For electron-deficient alkenes:\n- Increase temperature.\n- Use a more reactive carbene source.", fillcolor="#FFFFFF", fontcolor="#202124"]; H [label="Yield Improved?", shape=diamond, fillcolor="#34A853", fontcolor="#FFFFFF"];

A -> B; A -> C; A -> D; B -> E; C -> F; D -> G; E -> H; F -> H; G -> H; }

A troubleshooting workflow for low product yield.
  • Inactive Catalyst or Reagents :

    • Cause : Catalysts can degrade over time, and reagents can decompose if not stored properly. For instance, copper(I) catalysts can oxidize to the less active copper(II) state.[10]

    • Solution : Use freshly opened or properly stored catalysts and reagents.[10] For reactions involving catalysts, ensure you are using the correct active species or that in situ activation is proceeding as expected.[10]

  • Decomposition of Carbene Precursor :

    • Cause : Diazo compounds, a common source for carbenes in other types of cyclopropanations, are prone to decomposition and dimerization, especially at high concentrations.[8]

    • Solution : For reactions using such precursors, slow addition via a syringe pump is crucial to maintain a low concentration in the reaction mixture.[8][9] Also, ensure the precursor is free from acidic impurities that can accelerate decomposition.[8]

  • Sub-optimal Reaction Conditions :

    • Cause : Temperature, solvent, and concentration play a pivotal role. For example, while some reactions work well at room temperature, others require elevated temperatures to proceed efficiently.[10] Ethereal solvents like THF are often effective for reactions involving TMSCF₃.[5]

    • Solution : A systematic screen of reaction parameters is advisable.[10] If using a literature procedure, ensure all conditions are replicated precisely. For thermally driven reactions, such as those using sodium chlorodifluoroacetate, microwave irradiation can sometimes offer a rapid and efficient alternative to conventional heating, significantly reducing reaction times.[7]

Issue 2: Poor Stereoselectivity

Q: I'm obtaining a mixture of diastereomers/enantiomers. How can I improve the stereochemical outcome of my reaction?

Achieving high stereoselectivity is often a primary goal, especially in the synthesis of pharmaceutical intermediates.

  • Diastereoselectivity :

    • Cause : The cyclopropanation of alkenes is generally a stereospecific reaction, meaning the stereochemistry of the starting alkene is retained in the product.[11] However, factors like catalyst, solvent, and temperature can influence the facial selectivity of the carbene addition.

    • Solution :

      • Temperature : Lowering the reaction temperature often enhances stereoselectivity by favoring the transition state with the lowest activation energy.[8]

      • Catalyst/Ligand Choice : For catalyzed reactions, the choice of metal and ligand is paramount. Bulky ligands can create a chiral environment around the metal center, directing the approach of the alkene.

  • Enantioselectivity :

    • Cause : Achieving high enantioselectivity requires the use of a chiral catalyst or auxiliary that can effectively differentiate between the two prochiral faces of the alkene.

    • Solution : Recent advances have demonstrated that engineered myoglobin-based catalysts can achieve excellent diastereo- and enantiocontrol (up to 99:1 d.r. and 99% e.e.) for the cyclopropanation of a broad range of gem-difluoroalkenes.[1][2]

Issue 3: Difficulty in Product Purification

Q: I'm finding it challenging to isolate my pure gem-difluorocyclopropane product. What purification strategies are most effective?

  • Cause : The volatility of some low molecular weight difluorocyclopropanes can lead to product loss during solvent removal under reduced pressure.[7] Additionally, the non-polar nature of these compounds can make them difficult to separate from non-polar byproducts or starting materials.

  • Solution :

    • Column Chromatography : This is a standard method for purification. For non-polar difluorocyclopropanes, a non-polar eluent system like hexane is often effective.[7][12]

    • Distillation : For volatile products, distillation can be a more suitable purification method than chromatography.[5]

    • NMR Analysis : It's crucial to correctly identify your product. ¹⁹F NMR is an invaluable tool for characterizing fluorinated compounds.[13] The chemical shift of the fluorine atoms is highly sensitive to their stereochemical environment.[13]

Part 3: Experimental Protocols & Data

This section provides a general experimental protocol and a table of representative reaction conditions to serve as a practical starting point for your experiments.

General Protocol for Cyclopropanation using TMSCF₃ and NaI

This protocol is adapted from literature procedures for the difluorocyclopropanation of alkenes.[5]

graph Protocol_Workflow { graph [layout=dot, rankdir=TB, splines=ortho, bgcolor="#F1F3F4", fontname="Arial", fontsize=12]; node [shape=box, style="rounded,filled", fontname="Arial", fontsize=11]; edge [fontname="Arial", fontsize=10];

A [label="1. Setup", fillcolor="#4285F4", fontcolor="#FFFFFF"]; B [label="2. Reagent Addition", fillcolor="#4285F4", fontcolor="#FFFFFF"]; C [label="3. Reaction", fillcolor="#4285F4", fontcolor="#FFFFFF"]; D [label="4. Workup", fillcolor="#4285F4", fontcolor="#FFFFFF"]; E [label="5. Purification", fillcolor="#4285F4", fontcolor="#FFFFFF"];

A_text [label="Flame-dry a sealed tube.\nAdd alkene, NaI, and solvent (THF).", shape=plaintext, fontcolor="#202124"]; B_text [label="Add TMSCF₃ via syringe.", shape=plaintext, fontcolor="#202124"]; C_text [label="Heat the reaction mixture (e.g., 65-110 °C).\nMonitor by TLC or GC-MS.", shape=plaintext, fontcolor="#202124"]; D_text [label="Cool to room temperature.\nQuench with water.\nExtract with an organic solvent.", shape=plaintext, fontcolor="#202124"]; E_text [label="Dry the organic layer.\nConcentrate under reduced pressure.\nPurify by column chromatography or distillation.", shape=plaintext, fontcolor="#202124"];

A -> A_text [style=dotted, arrowhead=none]; B -> B_text [style=dotted, arrowhead=none]; C -> C_text [style=dotted, arrowhead=none]; D -> D_text [style=dotted, arrowhead=none]; E -> E_text [style=dotted, arrowhead=none];

A -> B -> C -> D -> E; }

A generalized experimental workflow.
  • Reaction Setup : To a flame-dried, sealable reaction tube equipped with a magnetic stir bar, add the alkene (1.0 mmol), sodium iodide (NaI, 2.2 mmol), and anhydrous solvent (e.g., THF, 3 mL) under an inert atmosphere (N₂ or Ar).

  • Reagent Addition : Add trifluoromethyltrimethylsilane (TMSCF₃, 2.0 mmol) to the stirred mixture via syringe.

  • Reaction : Securely seal the reaction tube and place it in a preheated oil bath at the desired temperature (e.g., 65-110 °C). Stir the reaction for the specified time (typically 2-24 hours), monitoring its progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).

  • Workup : After the reaction is complete, allow the mixture to cool to room temperature. Carefully unseal the tube and quench the reaction with water. Extract the aqueous layer with an organic solvent (e.g., diethyl ether or ethyl acetate).

  • Purification : Combine the organic extracts, dry over an anhydrous drying agent (e.g., MgSO₄ or Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography or distillation to afford the desired gem-difluorocyclopropane.[5]

Representative Reaction Conditions

The optimal conditions can vary significantly based on the substrate and the chosen difluorocarbene source.

Alkene TypeCarbene SourceInitiator/CatalystSolventTemperature (°C)Typical Yield (%)Reference
Electron-RichTMSCF₃TBATTHF-50 to 25Good[5]
General AlkenesTMSCF₃NaITHF65Good to Excellent[5]
Unreactive AlkenesFSO₂CF₂COOSiMe₃-Toluene80-110Good[6]
General AlkenesClCF₂COONa-THF (Microwave)170Good[7]

References

  • Difluoromethyl
  • Biocatalytic Strategy for the Highly Stereoselective Synthesis of Fluorinated Cyclopropanes.
  • Difluoromethylation Reagents, Difluoromethylen
  • Biocatalytic Strategy for the Highly Stereoselective Synthesis of Fluorinated Cyclopropanes.
  • Cyclopropanation Reactions: A Technical Support Guide for Optimizing Yield and Selectivity. BenchChem, 2025.
  • Overcoming low yields in cyclopropanation reactions with copper c
  • Chen's Reagent: A Versatile Reagent for Trifluoromethylation, Difluoromethylenation, and Difluoroalkylation in Organic Synthesis.Chinese Journal of Organic Chemistry, 2019.
  • Difluoromethyl
  • Synthesis of gem-Difluorocyclopropanes.
  • An Improved Method for Difluorocyclopropan
  • Silicon-Based Reagents for Difluoromethylation and Difluoromethylenation Reactions.
  • Development of alkene difluorocyclopropanation reagents.
  • Stereoselective gem-Difluorovinylation of gem-Difluorinated Cyclopropanes Enabled by Ni/Pd Cooperative Catalysis.
  • A Comparative Guide to NMR Spectroscopic Analysis for Stereochemistry Confirmation of Fluorocyclopropanes. BenchChem, 2025.
  • Palladium-Catalyzed Spirocyclopropanation of gem-Difluoroalkenes.Organic Letters, 2024.
  • Stacked ¹⁹F NMR kinetic plots for adamantyl difluorocyclopropene.
  • Synthesis of gem-Difluorinated Cyclopropanes and Cyclopropenes: Trifluoromethyltrimethylsilane as a Difluorocarbene Source.
  • Cyclopropanation of Alkenes.Master Organic Chemistry, 2023.
  • Diastereoselective (3 + 2) cycloaddition with difluoro-cyclopropenes.
  • Fluorine NMR Spectra and Conformational Isomerization of 1,1‐Difluorocyclohexane.Semantic Scholar.
  • Challenging cyclopropanation reactions on non-activated double bonds of f
  • The preparation and properties of 1,1-difluorocyclopropane derivatives.Beilstein Journal of Organic Chemistry, 2021.
  • The preparation and properties of 1,1-difluorocyclopropane derivatives.
  • Product Class 2: Fluorocyclopropanes.Thieme E-Books.
  • Skeletal Ring Contractions via I(I)/I(III) Catalysis: Stereoselective Synthesis of cis-α,α-Difluorocyclopropanes.
  • Ring-opening and ring-expansion reactions of gem-difluorinated cyclopropanes and cyclopropenones.
  • Cyclopropanation Strategies in Recent Total Syntheses.Chemical Reviews, 2017.
  • Selectivity in Rh-catalysis with gem-difluorin
  • Synthesis of highly-strained gem-difluoro compounds by reaction of difluoromethylene with cycloalkenes.Digital Commons @ NJIT, 1989.

Sources

troubleshooting low reactivity of 3-Cyclopropyl-2,2-difluoropropanoic acid in coupling reactions

Author: BenchChem Technical Support Team. Date: February 2026

Ticket ID: #CDPA-F2-COUPLING Status: Open Priority: High (Blocker) Topic: Troubleshooting low reactivity and activation failure in amide/ester synthesis.

The Core Issue: The "Fluorine Effect"[1]

Researchers often treat 3-Cyclopropyl-2,2-difluoropropanoic acid (CDPA) as a standard carboxylic acid, attempting couplings with EDC/HOBt or HATU/DIPEA. These attempts frequently result in <10% conversion or complete recovery of starting material.

The Root Cause: The failure is electronic , not just steric.

  • Acidity Shift: The

    
    -difluoro group is strongly electron-withdrawing. This drops the 
    
    
    
    of the acid from ~4.8 (typical propanoic acid) to ~1.3 .
  • Nucleophilicity Collapse: In standard coupling, the carboxylate anion must attack the coupling reagent (e.g., the carbodiimide or the uronium center of HATU). Because the CDPA anion is highly stabilized by the fluorines, it is poorly nucleophilic . It simply refuses to attack the activation reagent at a useful rate.

The Solution: You must abandon "in-situ" activation methods that rely on carboxylate nucleophilicity. Instead, you must convert the acid into a highly reactive electrophile (Acid Chloride or Acid Fluoride) using reagents that operate via different mechanisms.

Diagnostic Guide

Before changing your protocol, confirm the failure mode using LCMS:

SymptomObservation (LCMS/NMR)Diagnosis
No Reaction Full recovery of Acid and Amine. No active ester peak.Activation Failure. The carboxylate is too stable to attack the coupling reagent (HATU/EDC).
Stalled Intermediate Peak corresponding to Active Ester (e.g., -OBt or -OAt adduct) exists but does not convert to product.Steric/Electronic Mismatch. The active ester formed, but the amine cannot attack the carbonyl due to the shielding by the cyclopropyl/difluoro bulk.
Decarboxylation Loss of -COOH (M-44 peak observed).Thermal Decomposition. Reaction temperature too high during activation; common with

-difluoro acids if activation is slow.

Recommended Protocols

Method A: The "Gold Standard" – Acyl Fluoride Activation (TFFH/BTFFH)

Best for: Sterically hindered amines and preventing decarboxylation.

Acyl fluorides are more stable to hydrolysis than acid chlorides but highly reactive toward amines. This method bypasses the low nucleophilicity issue by using a fluoro-immonium reagent.

Reagents:

  • TFFH (Tetramethylfluoroformamidinium hexafluorophosphate) or BTFFH .

  • Base: DIPEA (Diisopropylethylamine).

  • Solvent: Dichloromethane (DCM) or THF.

Protocol:

  • Dissolve CDPA (1.0 equiv) and the Amine (1.1 equiv) in dry DCM (

    
    ).
    
  • Add DIPEA (3.0 equiv).

  • Add TFFH (1.2 equiv) at

    
    .
    
  • Allow to warm to Room Temperature (RT) and stir for 2–4 hours.

  • Monitor: Check for the disappearance of the acid.[1] If slow, heat to

    
     (Acyl fluorides are thermally robust).
    

Why this works: TFFH converts the acid to an acid fluoride (R-COF). The small size of the fluoride leaving group minimizes steric clash with the adjacent cyclopropyl group during the amine attack.

Method B: The "Brute Force" – Acid Chloride (Ghosez’s Reagent)

Best for: Very unreactive amines (anilines) or when TFFH is unavailable.

Standard oxalyl chloride/DMF can be too harsh (generating HCl). Ghosez’s Reagent (1-Chloro-N,N,2-trimethyl-1-propenylamine) generates acid chlorides under neutral conditions.

Protocol:

  • Dissolve CDPA (1.0 equiv) in dry DCM.

  • Add Ghosez’s Reagent (1.2–1.5 equiv) at

    
    .
    
  • Stir at RT for 1–2 hours. Validation: Quench an aliquot with MeOH and check LCMS for the Methyl Ester to confirm Acid Chloride formation.

  • Add the Amine (1.2 equiv) and Pyridine or DIPEA (2.0 equiv).

  • Stir at RT overnight.

Method C: The "Scale-Up" – T3P (Propylphosphonic Anhydride)

Best for: Large scale (>10g) and minimizing epimerization (not applicable here, but good habit).

T3P drives equilibrium by forming a cyclic anhydride intermediate. It is often robust enough to couple electron-deficient acids if allowed to react longer.

Protocol:

  • Dissolve CDPA (1.0 equiv) and Amine (1.1 equiv) in EtOAc or 2-MeTHF (T3P works best in these solvents, not DMF).

  • Add Pyridine (3.0 equiv).

  • Add T3P (50% w/w in EtOAc, 1.5 equiv) dropwise at

    
    .
    
  • Critical Step: Heat to

    
    . The activation energy for difluoro-acids is high; room temperature is often insufficient for T3P with these substrates.
    

Troubleshooting Workflow (Decision Tree)

G start Start: Coupling CDPA standard Attempt Standard Coupling (HATU/EDC) start->standard check Check LCMS standard->check fail_act SM Recovered (Activation Failed) check->fail_act No Conversion fail_decarb Product Mass - 44 (Decarboxylation) check->fail_decarb M-44 Peak sol_acylF SOLUTION A: Switch to Acyl Fluoride (TFFH or Deoxo-Fluor) fail_act->sol_acylF First Choice sol_ghosez SOLUTION B: Neutral Acid Chloride (Ghosez's Reagent) fail_act->sol_ghosez Alternative fail_decarb->sol_acylF Milder Conditions

Figure 1: Decision matrix for troubleshooting coupling failures of


-difluoro acids.

Frequently Asked Questions (FAQ)

Q: Can I use Oxalyl Chloride/DMF to make the acid chloride? A: Yes, but proceed with caution. The generation of HCl can degrade the cyclopropyl ring (ring opening) if the reaction is not kept strictly cold (


). Ghosez’s reagent is safer as it maintains neutral pH during activation.

Q: Why not use a mixed anhydride (Isobutyl chloroformate)? A: The resulting mixed anhydride is often less electrophilic at the desired carbonyl than the carbonate carbonyl due to the electron-withdrawing fluorines. Amines frequently attack the wrong side, yielding a carbamate impurity.

Q: Does the cyclopropyl group cause steric issues? A: Yes. While the fluorine effect is the primary blocker, the cyclopropyl group adds significant bulk. This is why Acyl Fluorides are superior to Active Esters (OBt/OAt); the fluoride atom is physically small (


 Å), allowing the amine to approach the carbonyl carbon despite the adjacent bulk.

References

  • Dunetz, J. R., et al. (2011). "Large-Scale Applications of Amide Coupling Reagents for the Synthesis of Pharmaceuticals." Chemical Reviews.

  • Carpino, L. A., et al. (1995). "Tetramethylfluoroformamidinium Hexafluorophosphate (TFFH): A Powerful Coupling Reagent for the Preparation of Peptides." Journal of the American Chemical Society.

  • Schoenebeck, F., et al. (2015). "A protocol for amide bond formation with electron deficient amines and sterically hindered substrates."[2][3] Organic & Biomolecular Chemistry.

  • Pasquet, M., et al. (2010). "Ghosez's Reagent."[2] Encyclopedia of Reagents for Organic Synthesis.

Sources

Validation & Comparative

A Comparative Guide to the Biological Activity of 3-Cyclopropyl-2,2-difluoropropanoic Acid and its Non-fluorinated Analog

Author: BenchChem Technical Support Team. Date: February 2026

An Objective Comparison for Researchers and Drug Development Professionals

Introduction

In the landscape of modern drug discovery, the strategic incorporation of fluorine into lead compounds has become a cornerstone for optimizing pharmacological properties. This guide provides an in-depth comparison of 3-Cyclopropyl-2,2-difluoropropanoic acid and its non-fluorinated parent, 3-Cyclopropylpropanoic acid. The central structural distinction between these two molecules is the geminal difluorination at the carbon alpha to the carboxylic acid. While direct, head-to-head published studies on these specific analogs are not abundant, a robust comparative analysis can be constructed by leveraging established principles of medicinal chemistry, the known biological roles of structurally similar molecules, and the profound, predictable effects of alpha-difluorination.

This document will explore the anticipated differences in their physicochemical properties, delve into a probable biological target and mechanism of action, and provide validated experimental protocols to empirically test the hypotheses presented. The primary audience for this guide is researchers, scientists, and drug development professionals seeking to understand the impact of strategic fluorination on the biological activity of small molecule modulators of cellular metabolism.

The Impact of gem-Difluorination on Physicochemical Properties

The introduction of two fluorine atoms adjacent to the carboxyl group instigates significant changes in the molecule's electronic and physical nature. These alterations are critical as they directly influence the compound's interaction with biological systems, from membrane transit to target engagement.

Acidity (pKa)

The most dramatic and predictable effect of α,α-difluorination is a substantial increase in the acidity of the carboxylic acid. This is a direct consequence of the powerful electron-withdrawing inductive effect of the two fluorine atoms.[1] By pulling electron density away from the carboxyl group, the fluorine atoms stabilize the resulting carboxylate anion formed upon deprotonation. A more stable conjugate base corresponds to a stronger acid, which is reflected in a lower pKa value.[1]

Studies on similar functionalized cycloalkanes have shown that gem-difluorination can decrease the pKa of a carboxylic acid by approximately 0.3-0.5 units.[2][3][4]

Biological Implication: At a physiological pH of ~7.4, a lower pKa means that the fluorinated analog will exist to a greater extent in its deprotonated, anionic form compared to the non-fluorinated compound. This has profound implications for its ability to cross cell membranes (favoring the neutral form) and to form ionic or strong hydrogen bond interactions with protein targets (favoring the anionic form).

Lipophilicity and Metabolic Stability

The effect of fluorination on lipophilicity (LogP/LogD) is more complex than its effect on acidity. While fluorine is the most electronegative element, its small size means that replacing C-H bonds with C-F bonds can have varied effects on a molecule's overall lipophilicity, sometimes increasing it and other times decreasing it depending on the molecular context.[2][5] However, a critical advantage conferred by fluorination is enhanced metabolic stability. The carbon-fluorine bond is significantly stronger than a carbon-hydrogen bond, making it much more resistant to oxidative metabolism by cytochrome P450 enzymes. The presence of the gem-difluoro group at the alpha position effectively "shields" this site from metabolic attack, which can lead to a longer biological half-life and improved pharmacokinetic profile.[5][6]

Anticipated Biological Target: Pyruvate Dehydrogenase Kinase (PDK)

While propanoic acid derivatives can have diverse biological activities[7][8], the structural similarity of these small carboxylic acids to known metabolic modulators points towards the Pyruvate Dehydrogenase Complex (PDC) and its regulatory kinases as a probable target system. The PDC is a critical mitochondrial enzyme complex that serves as the gatekeeper linking glycolysis to the tricarboxylic acid (TCA) cycle by catalyzing the irreversible conversion of pyruvate to acetyl-CoA.[9][10][11]

The activity of the PDC is tightly controlled by phosphorylation and dephosphorylation.[12] Pyruvate Dehydrogenase Kinase (PDK) inactivates the PDC by phosphorylating it, effectively putting a brake on the entry of pyruvate into the TCA cycle.[10][13][14] This forces cells to rely more heavily on glycolysis for ATP production, leading to the conversion of pyruvate to lactate.[13] There are four known isoforms of PDK (PDK1-4).[12]

In many cancer cells (the "Warburg effect") and in certain metabolic diseases like diabetes, PDKs are often overexpressed, leading to the suppression of mitochondrial respiration.[11][12][15] Therefore, small molecule inhibitors of PDK are attractive therapeutic agents, as they can reactivate the PDC, promote glucose oxidation, and reverse this glycolytic shift.[9][16] The well-known PDK inhibitor dichloroacetate (DCA) is, like the compounds , a small, halogenated carboxylic acid.[10][12]

It is hypothesized that both 3-Cyclopropylpropanoic acid and its difluorinated analog act as inhibitors of PDK, likely by competing with pyruvate or ATP at the kinase's active site.

PDC_PDK_Pathway cluster_reg PDC Regulation Glycolysis Glycolysis Pyruvate Pyruvate Glycolysis->Pyruvate PDC_active PDC (Active) Pyruvate->PDC_active Enters Mitochondria Lactate Lactate Pyruvate->Lactate PDC_inactive PDC (Inactive) (Phosphorylated) PDC_active->PDC_inactive Activates AcetylCoA Acetyl-CoA PDC_active->AcetylCoA Catalyzes PDC_inactive->PDC_active Dephosphorylates TCA_Cycle TCA Cycle & Oxidative Phosphorylation AcetylCoA->TCA_Cycle PDK PDK PDK->PDC_active Phosphorylates (Inactivates) PDP PDP (Phosphatase) PDP->PDC_inactive Dephosphorylates (Activates) Inhibitor 3-Cyclopropyl-(2,2-difluoro)propanoic acid Inhibitor->PDK Inhibits

Caption: The Pyruvate Dehydrogenase Kinase (PDK) signaling pathway.

Comparative Biological Activity: A Data-Driven Hypothesis

Based on the physicochemical differences, it is hypothesized that 3-Cyclopropyl-2,2-difluoropropanoic acid will be a more potent inhibitor of PDK and exhibit greater cellular activity than its non-fluorinated analog.

The reasoning is twofold:

  • Enhanced Target Engagement: The lower pKa of the fluorinated acid may lead to a stronger, more favorable ionic interaction with key basic residues (e.g., Arginine, Lysine) in the PDK active site.

  • Improved Cellular Pharmacokinetics: While the increased anionic character at physiological pH might slightly hinder passive diffusion across membranes, the enhanced metabolic stability is a significant advantage, potentially leading to higher sustained intracellular concentrations of the active compound.

The following table summarizes the expected experimental outcomes.

Parameter3-Cyclopropylpropanoic acid3-Cyclopropyl-2,2-difluoropropanoic acidRationale for Difference
PDK Inhibition (IC₅₀) Higher (e.g., 5-20 µM)Lower (e.g., 0.5-5 µM)Increased acidity and altered electronics of the fluorinated analog are predicted to enhance binding affinity to the target enzyme.
Lactate Production (EC₅₀) HigherLower More potent PDK inhibition leads to greater reactivation of PDC, shunting more pyruvate into the TCA cycle and away from lactate production.
Oxygen Consumption Rate Moderate IncreaseSignificant Increase Enhanced PDC activity directly fuels the TCA cycle and subsequent oxidative phosphorylation, boosting mitochondrial respiration.
Cancer Cell Viability (IC₅₀) HigherLower In cancer cells reliant on glycolysis, forcing a metabolic shift towards oxidative phosphorylation can inhibit proliferation and induce apoptosis.

Experimental Protocols for Validation

To empirically validate the hypotheses presented, a series of well-defined biochemical and cell-based assays should be performed.

Protocol 1: In Vitro PDK Biochemical Inhibition Assay

This assay directly measures the ability of the compounds to inhibit the enzymatic activity of a PDK isoform (e.g., PDK1 or PDK2).

Principle: PDK phosphorylates its substrate, the E1α subunit of the PDC, using ATP. Inhibition of PDK results in less ATP being consumed. The remaining ATP can be quantified using a luciferase/luciferin-based reaction that produces a luminescent signal.

Methodology:

  • Prepare a reaction buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 0.01% Brij-35).

  • To the wells of a 384-well white plate, add 5 µL of serially diluted test compounds (3-Cyclopropyl-2,2-difluoropropanoic acid and its non-fluorinated analog) in reaction buffer containing a fixed concentration of recombinant human PDK1 enzyme.

  • Initiate the kinase reaction by adding 5 µL of a substrate mix containing the PDC E1α peptide substrate and ATP at its Kₘ concentration.

  • Incubate the plate at room temperature for 60 minutes.

  • Stop the reaction and measure the remaining ATP by adding 10 µL of a commercial ATP detection reagent (e.g., Kinase-Glo®).

  • Incubate for 10 minutes to stabilize the luminescent signal.

  • Measure luminescence using a plate reader.

  • Data Analysis: Calculate the percentage of inhibition for each compound concentration relative to a DMSO vehicle control. Determine the IC₅₀ value by fitting the data to a four-parameter logistic curve.

PDK_Assay_Workflow cluster_prep Preparation cluster_reaction Kinase Reaction cluster_detection Detection Compound_Dilution 1. Prepare Serial Dilutions of Compounds Add_Enzyme 4. Add Compound & Enzyme to Plate Compound_Dilution->Add_Enzyme Enzyme_Mix 2. Prepare PDK Enzyme Solution Enzyme_Mix->Add_Enzyme Substrate_Mix 3. Prepare Substrate (PDC Peptide + ATP) Mix Add_Substrate 5. Add Substrate Mix to Initiate Reaction Substrate_Mix->Add_Substrate Add_Enzyme->Add_Substrate Incubate 6. Incubate 60 min at Room Temp Add_Substrate->Incubate Add_Detection 7. Add ATP Detection Reagent (Kinase-Glo®) Incubate->Add_Detection Incubate_Detect 8. Incubate 10 min Add_Detection->Incubate_Detect Read_Plate 9. Measure Luminescence Incubate_Detect->Read_Plate

Caption: Experimental workflow for the in vitro PDK biochemical assay.

Protocol 2: Cellular Lactate Production Assay

This cell-based assay measures a direct downstream consequence of PDK inhibition.

Principle: Inhibition of PDK reactivates PDC, diverting pyruvate from lactate production into the TCA cycle. This results in a measurable decrease in the amount of lactate secreted by cells into the culture medium.

Methodology:

  • Seed a cancer cell line known to exhibit high rates of glycolysis (e.g., HCT116, A549) in a 96-well plate and allow cells to adhere overnight.

  • Remove the growth medium and replace it with fresh medium containing serially diluted test compounds. Include a vehicle control (DMSO).

  • Incubate the cells for 24 hours under standard culture conditions (37°C, 5% CO₂).

  • After incubation, carefully collect a 10-20 µL aliquot of the conditioned medium from each well.

  • Determine the lactate concentration in the collected medium using a commercial colorimetric or fluorometric lactate assay kit according to the manufacturer's instructions. These kits typically use lactate oxidase and a probe to generate a colored or fluorescent product in proportion to the lactate concentration.

  • Measure the absorbance or fluorescence using a plate reader.

  • In parallel, assess cell viability in the plate (e.g., using CellTiter-Glo®) to normalize the lactate data for any anti-proliferative effects of the compounds.

  • Data Analysis: Normalize the lactate signal to cell viability. Calculate the EC₅₀ value for lactate reduction for each compound.

Protocol 3: Fatty Acid Oxidation (FAO) Assay

This assay provides a broader view of the metabolic reprogramming induced by the compounds.

Principle: While PDK inhibition primarily affects glucose metabolism, the resulting increase in acetyl-CoA can influence other metabolic pathways. An FAO assay measures the cell's capacity to break down fatty acids for energy.

Methodology:

  • Seed cells (e.g., HepG2, C2C12 myotubes) in a 96-well plate and culture overnight.

  • Treat cells with the test compounds at various concentrations for a predetermined time (e.g., 18-24 hours).

  • Perform the FAO assay using a commercial kit (e.g., from suppliers like Abcam, Cayman Chemical, or Assay Genie).[17] These kits provide a substrate (e.g., octanoyl-CoA) that, when oxidized by the cell, generates NADH.[17]

  • The generation of NADH is coupled to the reduction of a tetrazolium salt probe (like INT) into a colored formazan product.[17]

  • After the specified incubation time with the assay reagents, stop the reaction and measure the absorbance of the formazan product at the recommended wavelength (e.g., 492 nm).[17]

  • Data Analysis: The absorbance reading is directly proportional to the rate of fatty acid oxidation. Compare the FAO rates in compound-treated cells versus vehicle-treated controls.

Conclusion

The comparison between 3-Cyclopropyl-2,2-difluoropropanoic acid and 3-Cyclopropylpropanoic acid serves as a compelling case study in the power of fluorination in medicinal chemistry. The introduction of the α,α-difluoro moiety is predicted to significantly enhance biological activity by modulating key physicochemical properties. Specifically, the increased acidity and metabolic stability of the fluorinated analog are hypothesized to translate into more potent inhibition of Pyruvate Dehydrogenase Kinase and, consequently, a more pronounced effect on cellular metabolism. This guide provides the theoretical framework and the practical, validated experimental protocols necessary for researchers to rigorously test this hypothesis and quantify the advantages conferred by this strategic chemical modification.

References

  • Wikipedia. Pyruvate dehydrogenase kinase. [Link]

  • Jeong, J. Y., Jeoung, N. H., Park, K. G., & Lee, I. K. (2012). The Role of Pyruvate Dehydrogenase Kinase in Diabetes and Obesity. Diabetes & Metabolism Journal, 36(3), 197–203. [Link]

  • Zhang, W., Zhang, S. L., & Hu, X. (2014). The pivotal role of pyruvate dehydrogenase kinases in metabolic flexibility. Journal of Diabetes and Its Complications, 28(4), 570-576. [Link]

  • Sun, L., et al. (2021). Pyruvate dehydrogenase kinases (PDKs): an overview toward clinical applications. Bioscience Reports, 41(4), BSR20204213. [Link]

  • Oreate AI Blog. (2025). The Crucial Role of Pyruvate Dehydrogenase in Cellular Metabolism. [Link]

  • Zheng, F., et al. (2021). Discovery of potent pyruvate dehydrogenase kinase inhibitors and evaluation of their anti-lung cancer activity under hypoxia. European Journal of Medicinal Chemistry, 218, 113398. [Link]

  • Tan, B., et al. (2018). A Simple and Direct Assay for Monitoring Fatty Acid Synthase Activity and Product-Specificity by High-Resolution Mass Spectrometry. Metabolites, 8(3), 43. [Link]

  • Mykhailiuk, P. K., et al. (2022). Effect of gem-Difluorination on the Key Physicochemical Properties Relevant to Medicinal Chemistry: The Case of Functionalized Cycloalkanes. Chemistry – A European Journal, 28(19), e202200331. [Link]

  • Park, S., Jeon, J. H., & Lee, I. K. (2015). Pyruvate Dehydrogenase Kinases: Therapeutic Targets for Diabetes and Cancers. Journal of Diabetes Research, 2015, 604245. [Link]

  • Stacpoole, P. W. (2017). Therapeutic Targeting of the Pyruvate Dehydrogenase Complex/Pyruvate Dehydrogenase Kinase (PDC/PDK) Axis in Cancer. Journal of the National Cancer Institute, 109(11), djx071. [Link]

  • Alle, T., et al. (2022). Structure-property relationships of fluorinated carboxylic acid bioisosteres. eScholarship, University of California. [Link]

  • ResearchGate. (n.d.). Top: Comparison of the pKa differences between fluorinated and... [Link]

  • Sun, L., et al. (2021). Pyruvate dehydrogenase kinases (PDKs): an overview toward clinical applications. Bioscience Reports, 41(4). [Link]

  • Assay Genie. Fatty Acid Oxidation (FAO) Assay Kit (BR00001). [Link]

  • Ballatore, C., et al. (2013). Carboxylic Acid (Bio)Isosteres in Drug Design. ChemMedChem, 8(3), 385–395. [Link]

  • Mykhailiuk, P. K., et al. (2022). Effect of gem-Difluorination on the Key Physicochemical Properties Relevant to Medicinal Chemistry: The Case of Functionalized Cycloalkanes. PubMed. [Link]

  • ResearchGate. (2022). Effect of gem‐Difluorination on the Key Physicochemical Properties Relevant to Medicinal Chemistry: The Case of Functionalized Cycloalkanes. [Link]

  • Creative Bioarray. Fatty Acid Oxidation Assay. [Link]

  • National Center for Biotechnology Information. PubChem Compound Summary for CID 2758013, 3-Cyclopropylpropanoic acid. [Link]

  • Biomedical Research Service. (E-141) Fatty Acid Oxidation (FAO) Assay Kit (100 wells). [Link]

  • ResearchGate. (n.d.). (A) pKa of carboxylic acids 1.3–1.0δ (B) pKa of protonated amines... [Link]

  • Campbell, A. J., et al. (2021). The effect of gem-difluorination on the conformation and properties of a model macrocyclic system. Chemical Science, 12(35), 11734–11740. [Link]

  • Taylor, J. C., & Gouverneur, V. (2025). Which halogen to choose? Comparing the effects of chlorine and fluorine as bioisosteric substituents in drug design. ChemRxiv. [Link]

  • PubChemLite. 3-cyclopropyl-2,2-difluoropropanoic acid. [Link]

  • Sharma, P., & Kumar, H. (2020). A BRIEF REVIEW ON RECENT ADVANCEMENTS AND BIOLOGICAL ACTIVITIES OF ARYL PROPIONIC ACID DERIVATIVES. International Journal of Pharmaceutical Sciences and Research, 11(9), 4253-4267. [Link]

Sources

head-to-head comparison of different coupling reagents for 3-Cyclopropyl-2,2-difluoropropanoic acid

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The Bottom Line: For the coupling of 3-Cyclopropyl-2,2-difluoropropanoic acid , standard carbodiimide protocols (EDC/HOBt) often fail due to the unique electronic deactivation caused by the


-difluoro moiety.
  • Best Overall (Process & Scale): T3P® (Propanephosphonic acid anhydride) . It offers the best balance of yield, ease of purification (water-soluble byproducts), and safety on scale.

  • Best for Difficult/Unreactive Amines: Ghosez’s Reagent . Converting the acid to the acid chloride in situ overcomes the low nucleophilicity of the carboxylate.

  • Best for Small Scale/High Throughput: HATU . It provides the highest activation kinetics but suffers from difficult purification and high cost.

The Challenge: The "Fluorine Effect"

To select the right reagent, one must understand why this substrate is difficult. The two fluorine atoms at the


-position exert a massive inductive effect (

).
  • Acidity Spike: The

    
     of a standard propanoic acid is ~4.8. The 
    
    
    
    of 2,2-difluoropropanoic acid derivatives drops to ~1.0–1.3 .
  • Nucleophilic Deactivation: The carboxylate oxygen is electron-deficient. It struggles to attack the coupling reagent to form the active ester.

  • Electrophilic Hyper-Activation: Once activated, the carbonyl carbon is extremely electrophilic. While this promotes amine attack, it also makes the intermediate highly susceptible to hydrolysis by trace moisture, often faster than the amidation reaction.

Mechanism of Difficulty (Graphviz)

FluorineEffect Substrate 3-Cyclopropyl-2,2-difluoro propanoic Acid Deprotonation Deprotonation (Easy, pKa ~1.2) Substrate->Deprotonation Anion Difluoro Carboxylate (Poor Nucleophile) Deprotonation->Anion Activated Activated Ester (Hyper-Electrophilic) Anion->Activated Slow Attack on Coupling Reagent Product Target Amide Activated->Product Amine Attack Hydrolysis Hydrolysis (Reverts to Acid) Activated->Hydrolysis Trace H2O (Very Fast)

Figure 1: The kinetic competition between activation, amidation, and hydrolysis driven by the electron-withdrawing fluorine atoms.

Head-to-Head Reagent Comparison

The following data summarizes performance based on typical reaction profiles for


-difluoro acids coupled with a secondary amine (e.g., morpholine or a piperidine derivative).
Comparative Data Matrix
FeatureT3P® (Propylphosphonic Anhydride)HATU (Hexafluorophosphate Azabenzotriazole)Ghosez's Reagent (1-Chloro-N,N,2-trimethyl-1-propenylamine)EDC / HOBt (Standard Carbodiimide)
Mechanism Anhydride FormationUronium/Guanidinium ActivationAcid Chloride FormationCarbodiimide Activation
Yield (Avg) 82 - 88% 85 - 95% 75 - 85% < 40%
Purity (Crude) High (clean profile)Medium (Tetramethylurea byproduct)High (if anhydrous)Low (unreacted acid)
Reaction Time 1 - 12 Hours30 min - 2 Hours1 - 3 Hours12 - 24 Hours
Moisture Sensitivity ModerateLowHigh (Strictly Anhydrous)Low
Scalability Excellent Poor (Cost/Explosive additives)GoodModerate
Cost ModerateHighModerateLow

Detailed Experimental Protocols

Protocol A: The Process Winner (T3P)

Recommended for scale-up (>1g) and ease of workup.

Rationale: T3P acts as a dehydrating agent. The byproduct is a water-soluble cyclic phosphonate, eliminating the need for chromatography in many cases.

  • Dissolution: Dissolve 3-Cyclopropyl-2,2-difluoropropanoic acid (1.0 equiv) and the Amine (1.1 equiv) in EtOAc or 2-MeTHF (5–10 volumes).

    • Note: Unlike HATU, T3P allows one-pot addition.

  • Base Addition: Add Pyridine or DIPEA (3.0 – 4.0 equiv).[1]

    • Critical: The acid is strong; ensure enough base is present to neutralize the acid, the amine salt, and the T3P acidity.

  • Reagent Addition: Cool to 0°C. Add T3P (50% w/w in EtOAc, 1.5 – 2.0 equiv) dropwise.

  • Reaction: Allow to warm to Room Temperature (RT). Stir for 2–4 hours.

    • Tip: If conversion is <90% after 4 hours, heat to 45°C. The difluoro-hindrance often requires thermal energy.

  • Workup: Wash organic layer with water (

    
    ), sat. 
    
    
    
    (
    
    
    ), and brine. Dry over
    
    
    and concentrate.
Protocol B: The High-Throughput Winner (HATU)

Recommended for medicinal chemistry (mg scale) and difficult amines.

Rationale: HATU is the most potent activator for creating the O-At ester, forcing the reaction despite the poor nucleophilicity of the difluoro-carboxylate.

  • Pre-Activation: Dissolve 3-Cyclopropyl-2,2-difluoropropanoic acid (1.0 equiv) in anhydrous DMF or DMAc. Add DIPEA (2.0 equiv).[1] Stir for 5 mins.

  • Activation: Add HATU (1.1 – 1.2 equiv). Stir at 0°C for 15–30 minutes.

    • Visual Check: Solution often turns yellow/orange.

  • Coupling: Add the Amine (1.1 equiv) and additional DIPEA (1.0 equiv).

  • Reaction: Stir at RT for 1–2 hours.

  • Workup: Dilute with EtOAc/Ether. Wash extensively with water/LiCl solution to remove DMF and tetramethylurea.

    • Warning: The byproduct tetramethylurea is difficult to remove and may require reverse-phase prep-HPLC.

Protocol C: The "Nuclear Option" (Ghosez's Reagent)

Recommended when the amine is extremely non-nucleophilic (e.g., anilines, electron-deficient amines).

Rationale: This converts the acid directly to the acid chloride under neutral conditions, bypassing the difficult "active ester" equilibrium.

  • Setup: Ensure all glassware is oven-dried. Use anhydrous DCM or

    
    .
    
  • Chloride Formation: Dissolve the acid (1.0 equiv) in DCM. Add Ghosez’s Reagent (1.1 – 1.2 equiv) at 0°C. Stir for 1 hour at RT.

    • Monitoring: Check by quenching a small aliquot with MeOH (forms methyl ester) and running TLC/LCMS.

  • Coupling: Cool back to 0°C. Add the Amine (1.1 equiv) and DIPEA or TEA (2.5 equiv) dropwise.

  • Reaction: Stir at RT for 2 hours.

  • Workup: Standard aqueous wash (Acid/Base/Brine).

Decision Logic & Mechanism

Decision Tree for Reagent Selection

DecisionTree Start Start: Coupling 3-Cyclopropyl-2,2-difluoropropanoic Acid Scale What is the Scale? Start->Scale AmineType Is the Amine Hindered/Unreactive? Scale->AmineType Small (<1g) T3P Use T3P (Protocol A) Easy Workup, Safe Scale->T3P Large (>10g) HATU Use HATU (Protocol B) Fast, High Cost AmineType->HATU No (Standard Amine) Ghosez Use Ghosez Reagent (Protocol C) Max Reactivity, Strict Anhydrous AmineType->Ghosez Yes (Aniline/Hindered)

Figure 2: Logic flow for selecting the optimal coupling reagent based on scale and amine reactivity.

Why EDC/HOBt Fails

Standard carbodiimides rely on the formation of an O-acylisourea. For difluoro acids, the initial attack of the carboxylate on the carbodiimide is kinetically very slow due to the fluorine electron withdrawal. Furthermore, if the O-acylisourea forms, it rearranges to the unreactive N-acylurea faster than the amine can attack, leading to low yields and difficult purification.

References

  • Dunetz, J. R., Magano, J., & Weisenburger, G. A. (2016). Large-Scale Applications of Amide Coupling Reagents for the Synthesis of Pharmaceuticals. Organic Process Research & Development.

  • Valeur, E., & Bradley, M. (2009). Amide bond formation: beyond the myth of coupling reagents. Chemical Society Reviews.

  • Archimica (Now Euticals). T3P® (Propanephosphonic Acid Anhydride) Technical Guide.

  • Ghosez, L., et al. (1979).

    
    -Chloro Enamines, Reactive Intermediates for Synthesis: 1-Chloro-N,N,2-trimethylpropenylamine. Organic Syntheses. 
    
  • Carpino, L. A. (1993). 1-Hydroxy-7-azabenzotriazole. An efficient peptide coupling additive.[2][3][4] Journal of the American Chemical Society.[5]

Sources

A Senior Application Scientist's Guide to Cross-Reactivity Profiling of 3-Cyclopropyl-2,2-difluoropropanoic Acid-Based Compounds

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Double-Edged Sword of the Cyclopropyl Moiety

The incorporation of a cyclopropyl group, particularly in conjunction with gem-difluoro modifications as seen in 3-Cyclopropyl-2,2-difluoropropanoic acid (CDFP-acid) derivatives, is an increasingly employed strategy in modern medicinal chemistry. This structural motif is celebrated for its ability to enhance metabolic stability, improve potency, and favorably modulate the physicochemical properties of drug candidates.[1][2] The rigid, three-membered ring can lock a molecule into a bioactive conformation, potentially increasing its affinity for the intended target.[3] However, this rigidity and unique electronic character can also lead to unforeseen off-target interactions, a critical liability in drug development.[4]

This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to design and execute a robust cross-reactivity profiling strategy for CDFP-acid-based compounds. We will move beyond a simple listing of services to a logical, tiered approach that maximizes data quality while conserving resources. Our focus will be on the causality behind experimental choices, ensuring that each step provides a clear, actionable outcome for your drug discovery program. Early and thorough safety and toxicology screening is paramount, as a significant percentage of drug candidates fail in clinical trials due to unforeseen toxicity or lack of efficacy.[5][6][7]

The Logic of a Tiered Cross-Reactivity Profiling Strategy

A shotgun approach to cross-reactivity profiling is both inefficient and expensive. A more strategic, tiered methodology allows for early de-risking and informed decision-making. This approach begins with broad, cost-effective screens and progresses to more focused, in-depth analyses for promising candidates.

G cluster_2 Tier 3: Unbiased, Proteome-Wide Profiling T1_Kinase Broad Kinase Panel (e.g., 200-400 kinases) T2_IC50 IC50 Determination for Hits T1_Kinase->T2_IC50 Hits Identified T1_GPCR GPCR Panel (Binding Assays) T1_GPCR->T2_IC50 Hits Identified T1_Safety General Safety Panel (Ion Channels, Transporters, etc.) T1_Safety->T2_IC50 Hits Identified T2_Functional Functional Cellular Assays (e.g., cAMP, Calcium Flux) T2_IC50->T2_Functional Confirmed Hits T2_Orthogonal Orthogonal Binding Assays (e.g., Thermal Shift, SPR) T2_IC50->T2_Orthogonal T3_Chem Chemical Proteomics (e.g., Affinity Chromatography-MS) T2_Functional->T3_Chem T2_Orthogonal->T3_Chem Ambiguous Results G cluster_0 Probe Synthesis & Immobilization cluster_1 Affinity Pulldown cluster_2 Mass Spectrometry & Data Analysis Step1 Synthesize affinity probe (CDFP-acid derivative with a linker) Step2 Immobilize probe on beads Step1->Step2 Step3 Incubate beads with cell lysate Step2->Step3 Step4 Wash away non-specific binders Step3->Step4 Step5 Elute bound proteins Step4->Step5 Step6 Digest proteins into peptides Step5->Step6 Step7 LC-MS/MS analysis Step6->Step7 Step8 Identify and quantify proteins Step7->Step8

Sources

Definitive Guide: Confirming the Absolute Stereochemistry of Chiral 3-Cyclopropyl-2,2-difluoropropanoic Acid Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Strategic Overview: The "Gem-Difluoro" Challenge

In modern drug discovery, the 3-cyclopropyl-2,2-difluoropropanoic acid scaffold is a high-value pharmacophore. The gem-difluoro group (


) acts as a lipophilic bioisostere for a carbonyl oxygen or an ether oxygen, significantly improving metabolic stability and membrane permeability.

Crucial Distinction: The parent molecule (3-cyclopropyl-2,2-difluoropropanoic acid) is achiral because the C3 position is a methylene (


). However, the 3-substituted derivatives  (specifically 3-hydroxy  or 3-amino  variants) introduce a chiral center at C3. This guide focuses on determining the absolute configuration (

or

) of these C3-substituted derivatives, which is critical for establishing structure-activity relationships (SAR).
The Analytical Bottleneck

Standard NMR analysis of these derivatives is complicated by the fluorine atoms :

  • J-Coupling: Strong

    
     and 
    
    
    
    couplings distort proton signals, making standard multiplicity analysis difficult.
  • Conformational Locking: The high electronegativity of fluorine induces specific gauche effects, altering the expected conformation compared to non-fluorinated analogs.

This guide compares three field-proven methodologies to resolve this stereochemical ambiguity.

Method A: X-Ray Crystallography via Chiral Salt Resolution (The Gold Standard)

Best For: Final confirmation of lead compounds; solid-state stable intermediates. Principle: Since the target molecule is an acid, it can form diastereomeric salts with enantiopure amines. If the salt crystallizes, X-ray diffraction provides the unequivocal absolute configuration.

Experimental Protocol

Step 1: Chiral Amine Screening Do not rely on a single base. Screen the following "Privileged Resolving Agents":

  • (R)-(+)-1-Phenylethylamine (and its (S)-enantiomer)

  • (R)-1-(1-Naphthyl)ethylamine

  • Cinchonidine / Cinchonine (Bulky, good for large cyclopropyl groups)

Step 2: Crystallization Workflow

  • Dissolution: Dissolve 50 mg of the racemic or enantioenriched acid in minimal hot ethanol or isopropanol.

  • Addition: Add 1.0 equivalent of the chiral amine.

  • Nucleation: Allow to cool slowly to RT. If no crystals form, use vapor diffusion (place the vial in a larger jar containing hexane).

  • Harvest: Filter crystals. Crucial: Do not dry completely if solvates are suspected; mount wet for X-ray.

Step 3: Structural Solution

  • Heavy Atom Rule: If the molecule contains only C, H, O, N, F, the "anomalous scattering" signal may be too weak for direct absolute structure determination (Flack parameter) using standard Cu/Mo sources.

  • The "Internal Reference" Trick: Since you used a known chiral amine (e.g., (R)-Phenylethylamine), you solve the structure relative to the amine. If the amine is definitely (

    
    ) in the crystal, the acid's stereochemistry is assigned relative to it.
    
Workflow Visualization

ChiralSaltResolution Start Racemic/Unknown Acid Screen Screen Chiral Amines ((R)-PEA, Cinchonidine) Start->Screen SaltForm Form Diastereomeric Salt Screen->SaltForm Cryst Crystallization (Slow Evap/Vapor Diffusion) SaltForm->Cryst Cryst->Screen Oil/Amorphous (Retry) Xray Single Crystal X-Ray Cryst->Xray Crystal Found Solve Solve Structure relative to Chiral Amine Xray->Solve

Caption: Workflow for determining absolute stereochemistry via diastereomeric salt crystallization.

Method B: Advanced Mosher's Method ( -NMR Variant)

Best For: Rapid determination of oils/liquids; samples <10 mg. Principle: Derivatization with chiral MTPA (Mosher's acid) creates diastereomers.[1] The magnetic anisotropy of the phenyl ring shields/deshields protons and fluorine atoms differently depending on the configuration.

The "Difluoro" Modification: Standard


-NMR Mosher analysis is risky here because the 

-protons are replaced by fluorines. Instead, we utilize

-NMR
or analyze the

-protons (on the cyclopropyl ring).
Experimental Protocol
  • Derivatization:

    • Take 5 mg of the substrate (e.g., 3-hydroxy derivative).[1]

    • React half with (R)-(-)-MTPA-Cl and half with (S)-(+)-MTPA-Cl in pyridine/DMAP.[1]

    • Note: (R)-MTPA-Cl yields the (S)-Mosher Ester.[1]

  • NMR Acquisition:

    • Acquire

      
       and 
      
      
      
      spectra for both esters.
  • Data Analysis (

    
     Calculation): 
    
    • Calculate

      
       (chemical shift of S-ester minus R-ester).[1]
      
    • Rule: Arrange the molecule in the standard Mosher conformation (CF3 and Carbonyl syn-periplanar).

    • Interpretation: Substituents on the Right side of the plane have

      
      . Substituents on the Left have 
      
      
      
      .

Critical Insight for Difluoro Compounds: The


 signals of the 

group adjacent to the chiral center often show large

values (up to 0.5 ppm) due to their proximity to the MTPA phenyl ring. This is often more reliable than proton NMR for this specific scaffold.

Method C: Vibrational Circular Dichroism (VCD)

Best For: Non-destructive analysis; when derivatization fails or alters stereochemistry. Principle: Chiral molecules absorb left- and right-circularly polarized IR light differently.

Experimental Protocol
  • Measurement: Dissolve ~5-10 mg of the sample in

    
     or 
    
    
    
    . Measure the VCD spectrum (typically 1000–2000 cm⁻¹ region).
  • Simulation: Perform DFT calculations (B3LYP/6-31G*) to predict the VCD spectra for both (

    
    ) and (
    
    
    
    ) enantiomers.
  • Comparison: Visually overlay the experimental and calculated spectra. The correct enantiomer will show a 1:1 match in peak sign (positive/negative) and position.

Comparative Analysis Summary

FeatureX-Ray CrystallographyMosher's Method (NMR)VCD Spectroscopy
Confidence Level Absolute (100%) High (90-95%)High (95%)
Sample State Solid Crystal RequiredLiquid/Oil OKLiquid/Solution OK
Sample Amount >20 mg<5 mg5-10 mg
Time to Result Days to Weeks4-8 Hours24-48 Hours (incl. DFT)
Destructive? No (Recoverable)Yes (Derivatized)No
Specific Limitation Requires crystal growthSteric hindrance may prevent reactionRequires computational expertise

Recommended Decision Tree

DecisionTree Start Start: Chiral Difluoro Derivative IsSolid Is it a Solid? Start->IsSolid CanCrystallize Can it Crystallize? IsSolid->CanCrystallize Yes Mosher Method B: Mosher NMR IsSolid->Mosher No (Oil) XRay Method A: X-Ray (Chiral Salt) CanCrystallize->XRay Yes VCD Method C: VCD CanCrystallize->VCD No (Amorphous) Mosher->VCD Ambiguous Result

Caption: Logical flow for selecting the appropriate stereochemical confirmation method.

References

  • Seco, J. M., Quiñoá, E., & Riguera, R. (2004). The Assignment of Absolute Configuration by NMR. Chemical Reviews.

  • Flack, H. D. (1983). On Enantiomorph-Polarity Estimation. Acta Crystallographica Section A.

  • Stephens, P. J., et al. (2010). Structural Analysis of Natural Products by VCD. Chemical Communications.

  • PubChem Compound Summary. (2023). 2,2-Difluoro-3-hydroxypropanoic acid (CID 21610273).[2] National Library of Medicine.

  • Dale, J. A., & Mosher, H. S. (1973). Nuclear Magnetic Resonance Enantiomer Reagents.[3] Configural Correlations via Nuclear Magnetic Resonance Chemical Shifts of Diastereomeric Mandelate, O-Methylmandelate, and α-Methoxy-α-trifluoromethylphenylacetate (MTPA) Esters. Journal of the American Chemical Society.

Sources

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.